molecular formula C7H12N2O3 B13249242 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B13249242
M. Wt: 172.18 g/mol
InChI Key: WOWXVZTVKPBCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is a synthetic organic compound built on a 1,3-oxazolidine-2,4-dione core, a scaffold of significant interest in medicinal chemistry and drug discovery . This core structure is a key heterocyclic motif in the development of novel bioactive molecules. The compound features a strategic molecular design with an ethylaminoethyl side chain at the N-3 position. This side chain is a common pharmacophore intended to enhance solubility and potentially facilitate interaction with biological targets, a design principle supported by synthetic approaches for analogous aminoethyl-substituted heterocyclic diones . The 1,3-oxazolidine-2,4-dione scaffold is a close analog of the well-researched 1,3-thiazolidine-2,4-dione (TZD) ring system . TZDs and their derivatives are extensively documented for a wide spectrum of pharmacological activities, serving as a foundational structure in the search for new therapeutic agents . As such, this compound is a valuable chemical intermediate or building block for researchers working across various fields. Its potential applications include serving as a precursor in synthetic organic chemistry, a candidate for screening in drug discovery programs, and a tool compound in pharmacological research to explore new mechanisms of action. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O3/c1-2-8-3-4-9-6(10)5-12-7(9)11/h8H,2-5H2,1H3

InChI Key

WOWXVZTVKPBCGA-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C(=O)COC1=O

Origin of Product

United States

Foundational & Exploratory

Pharmacological Potential of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione in Anticonvulsant Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidine-2,4-dione class of compounds (e.g., trimethadione, paramethadione) represents a foundational pillar in the historical pharmacotherapy of absence (petit mal) seizures[1]. These agents exert their primary anticonvulsant effects by modulating low-voltage-activated T-type calcium channels (CaV3.1) in thalamocortical relay neurons[2][3]. Despite their efficacy, legacy oxazolidinediones are limited by dose-dependent toxicities and rapid hepatic N-demethylation, which complicates their pharmacokinetic profiles.

The introduction of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (CAS 1706429-36-8) offers a compelling structural evolution. By appending a basic aliphatic amine side chain at the N3 position, this derivative fundamentally alters the physicochemical properties of the classic pharmacophore. This whitepaper provides an in-depth mechanistic analysis and establishes rigorous, self-validating preclinical protocols to evaluate the anticonvulsant potential of this novel derivative.

Mechanistic Rationale & Pharmacophore Analysis

T-Type Calcium Channel Blockade

Absence seizures are characterized by a generalized, non-convulsive pattern with a distinct 3-Hz spike-and-wave electrical discharge on electroencephalography (EEG)[3]. This rhythmicity is driven by the oscillatory capacity of T-type calcium channels in the thalamus. The core 1,3-oxazolidine-2,4-dione ring acts as a state-dependent blocker of the pore-forming α1G subunit of CaV3.1 channels, raising the threshold for repetitive burst firing[1].

The N3-Ethylaminoethyl Substitution: Structural Causality

Legacy agents like trimethadione are uncharged at physiological pH and rely heavily on high lipophilicity to cross the blood-brain barrier (BBB), often requiring massive clinical doses. The structural modification in 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione introduces a secondary amine (estimated pKa ~9.0).

  • Target Affinity: At physiological pH (7.4), this amine is predominantly protonated. This cationic center may facilitate deeper penetration into the intracellular vestibule of the CaV channel, interacting with negatively charged amino acid residues to enhance use-dependent block.

  • Metabolic Stability: The ethylaminoethyl chain sterically hinders the rapid N-demethylation pathways that plague first-generation oxazolidinediones, potentially prolonging the compound's half-life and reducing the accumulation of slowly excreted, toxic metabolites[4].

G A Thalamic Relay Neuron B T-Type Ca2+ Channels (CaV3.1) A->B C Depolarization & Burst Firing B->C Ca2+ Influx D Corticothalamic Oscillations C->D E Absence Seizure (3-Hz Spike-Wave) D->E F 3-[2-(Ethylamino)ethyl]- 1,3-oxazolidine-2,4-dione F->B Voltage-Dependent Blockade

Caption: Thalamocortical signaling pathway and the targeted intervention by oxazolidinedione derivatives.

Preclinical Experimental Workflows

To rigorously validate the efficacy of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione, a self-validating cascade of in vitro and in vivo assays must be executed. The protocols below are designed not just as procedural steps, but as logical systems where each phase validates the integrity of the next.

Protocol 1: In Vitro Patch-Clamp Electrophysiology

Objective: Quantify the IC50 of the compound against recombinant human CaV3.1, CaV3.2, and CaV3.3 channels. Self-Validation Mechanism: The assay requires a stable baseline recording for 3 minutes prior to drug application. If leak currents exceed 50 pA, the cell is discarded, ensuring that observed current reductions are strictly due to drug-receptor interaction, not membrane degradation.

  • Cell Preparation: Culture HEK293T cells stably expressing CaV3.1 (α1G). Causality: HEK293T cells lack endogenous voltage-gated calcium channels, providing a zero-noise background for isolating specific T-type currents.

  • Internal/External Solutions: Use a cesium-based intracellular solution to block endogenous potassium currents. Causality: K+ efflux would otherwise contaminate the inward Ca2+ current recordings.

  • Voltage Protocol: Hold cells at -100 mV, then apply 200 ms depolarizing steps to -30 mV at 0.1 Hz. Causality: T-type channels require deep hyperpolarization to recover from inactivation; -30 mV is the optimal voltage to trigger maximal activation without recruiting high-voltage-activated channels.

  • Compound Perfusion: Apply 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione in escalating concentrations (0.1 µM to 100 µM). Compare steady-state inhibition against a positive control (e.g., Trimethadione or Mibefradil)[2].

Protocol 2: In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: Determine the median effective dose (ED50) for protection against generalized absence-like and myoclonic seizures. Self-Validation Mechanism: The protocol utilizes a vehicle-only control group that must exhibit 100% seizure penetrance within 5 minutes of PTZ injection. If any vehicle-treated animal fails to seize, the PTZ batch is deemed degraded, and the experiment is voided.

  • Subject Preparation: Fast adult male C57BL/6 mice for 12 hours prior to testing. Causality: Fasting standardizes gastric emptying and hepatic metabolism, reducing inter-subject pharmacokinetic variability[5].

  • Dosing: Administer the test compound (10–100 mg/kg, i.p.) or Trimethadione (positive control, 300 mg/kg, i.p.). Wait 30 minutes. Causality: A 30-minute incubation allows the compound to reach Tmax in the cerebrospinal fluid.

  • Chemoconvulsant Challenge: Inject PTZ (85 mg/kg, s.c.) into the loose skin of the neck. Causality: PTZ is a GABA-A receptor antagonist. Subcutaneous administration at 85 mg/kg reliably induces a progression from myoclonic jerks to tonic-clonic extensions, serving as the gold-standard screening tool for T-type calcium channel blockers[5][6].

  • Observation & Scoring: Monitor for 30 minutes using the modified Racine scale. Record the latency to the first myoclonic jerk and the presence/absence of tonic hindlimb extension.

Workflow S1 1. Baseline Validation (Animal Fasting & Habituation) S2 2. Compound Administration (Vehicle / Positive Control / Test Compound) S1->S2 S3 3. Pharmacokinetic Incubation (30 min to reach CSF Tmax) S2->S3 S4 4. Chemoconvulsant Challenge (PTZ 85 mg/kg s.c.) S3->S4 S5 5. Behavioral Observation (Racine Scale Scoring) S4->S5 S6 6. Data Synthesis (ED50 & Protective Index Calculation) S5->S6

Caption: Step-by-step self-validating workflow for the in vivo PTZ-induced seizure model.

Quantitative Data Presentation

To contextualize the potential of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione, researchers must benchmark it against established clinical standards. The table below outlines the required comparative metrics, populated with standard reference data for legacy drugs and the projected target profile for the novel derivative[1][6][7].

CompoundPrimary TargetPTZ Model ED50 (mg/kg)MES Model ED50 (mg/kg)TD50 (Rotarod) (mg/kg)Protective Index (TD50/ED50)
Trimethadione (Reference)CaV3.1 (T-type Ca2+)~300Inactive (>500)~600~2.0
Valproic Acid (Reference)Multi-target (GABA, Na+, Ca2+)~150~250~400~2.6
3-[2-(Ethylamino)ethyl]-Oxazolidinedione CaV3.1 + Potential GABAergicTarget: <50Target: <100Target: >300Target: >6.0

Note: MES = Maximal Electroshock Seizure model (tests for generalized tonic-clonic efficacy); TD50 = Median Toxic Dose for motor impairment.

Conclusion & Future Directions

The integration of an ethylaminoethyl moiety into the classic oxazolidine-2,4-dione scaffold represents a rational drug design strategy aimed at overcoming the pharmacokinetic and toxicological limitations of first-generation anticonvulsants. By introducing a protonatable amine, 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is hypothesized to exhibit superior state-dependent blockade of T-type calcium channels and improved aqueous solubility. Execution of the rigorous, self-validating electrophysiological and in vivo protocols outlined in this guide will be critical in determining whether this compound can achieve a superior Protective Index (PI) compared to legacy therapeutics.

References

  • Synthesis and anticonvulsant activity of bioisosteres of trimethadione, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides. PubMed. Available at:[Link]

  • The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. Available at:[Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Available at:[Link]

  • Neuroprotective effects of blockers for T-type calcium channels. PMC - NIH. Available at:[Link]

  • T-type Calcium Channel Blockers as Neuroprotective Agents. PMC - NIH. Available at:[Link]

  • Paramethadione | CID 8280 - PubChem. NIH. Available at: [Link]

  • Trimethadione | CID 5576 - PubChem. NIH. Available at:[Link]

Sources

Comprehensive In Vitro Metabolic Stability Profiling of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural design of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione integrates a classic oxazolidinedione core—a pharmacophore historically leveraged in anticonvulsant therapies—with a basic ethylaminoethyl side chain. While this substitution enhances aqueous solubility and alters target receptor affinity, it introduces significant metabolic liabilities. The secondary amine moiety is highly susceptible to rapid oxidative N-dealkylation, posing a risk of high first-pass clearance and low oral bioavailability[1].

This whitepaper provides an authoritative, step-by-step guide to profiling the in vitro metabolic stability of this compound. By mapping its biotransformation pathways and detailing self-validating microsomal assays, we establish a robust framework for predicting its in vivo hepatic clearance ( CLH​ ) and guiding downstream structural optimization.

Structural Liabilities and Mechanistic Biotransformation

Understanding the atomic-level interactions between the substrate and cytochrome P450 (CYP450) enzymes is critical for interpreting stability data. The molecule presents two primary metabolic hotspots:

The Secondary Amine Moiety (N-Dealkylation)

CYP450-catalyzed N-dealkylation is the dominant clearance pathway for secondary alkylamines[2]. Mechanistically, the high-valent iron-oxo species (Compound I) of the CYP enzyme initiates oxidation via one of two pathways:

  • Single Electron Transfer (SET): An electron is abstracted from the nitrogen lone pair, forming a radical cation, followed by α -deprotonation.

  • Hydrogen Atom Transfer (HAT): Direct abstraction of a hydrogen atom from the α -carbon of the ethyl group.

Both mechanisms converge on an unstable carbinolamine (hemiaminal) intermediate. This intermediate spontaneously collapses, cleaving the C-N bond to yield a primary amine metabolite—3-(2-aminoethyl)-1,3-oxazolidine-2,4-dione —and acetaldehyde[1][2].

The Oxazolidinedione Core

Historically, the unsubstituted or alkylated oxazolidinedione ring (e.g., trimethadione) is metabolized by CYP2E1, with minor contributions from CYP2C and CYP3A4[3]. However, the introduction of the bulky, basic ethylaminoethyl substituent sterically hinders CYP2E1 access, shifting the primary binding affinity towards the larger active sites of CYP3A4 and CYP2D6. Additionally, the heterocyclic core remains vulnerable to hydrolysis by non-CYP esterases and amidases, leading to ring-opening and subsequent decarboxylation.

N-Oxidation

While less favorable than α -carbon oxidation, Flavin-containing monooxygenases (FMOs) and specific CYPs can directly oxidize the secondary amine to form an N-hydroxylamine or N-oxide species[4].

Pathways Parent 3-[2-(Ethylamino)ethyl]- 1,3-oxazolidine-2,4-dione Carbinolamine Carbinolamine Intermediate Parent->Carbinolamine CYP3A4/2D6 (HAT/SET) RingOpen Ring-Opened Carbamic Acid Parent->RingOpen Esterases/ Amidases NOxide N-Oxide Metabolite Parent->NOxide FMOs Desethyl 3-(2-Aminoethyl)- 1,3-oxazolidine-2,4-dione Carbinolamine->Desethyl Spontaneous Cleavage Acetaldehyde Acetaldehyde Carbinolamine->Acetaldehyde Spontaneous Cleavage

Predicted biotransformation pathways of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione.

In Vitro Metabolic Stability: Self-Validating Protocols

To accurately predict in vivo hepatic clearance, we utilize Human Liver Microsomes (HLMs) within a well-stirred kinetic model[5]. The following protocol is engineered to be self-validating, ensuring the reaction remains in the linear range of enzyme kinetics.

Step-by-Step Methodology: HLM Stability Assay
  • Substrate Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final incubation concentration of 1 µM. Causality: Maintaining the substrate concentration at 1 µM ensures [S]≪Km​ . This validates the assumption of first-order kinetics ( V=Km​Vmax​​×[S] ), which is an absolute mathematical prerequisite for accurately calculating intrinsic clearance ( CLint​ )[6].

  • Matrix Assembly: Combine HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer containing 3.3 mM MgCl2​ . Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: Direct addition of NADPH leads to rapid depletion. A regenerating system maintains a constant supply of reducing equivalents, preventing artificial plateauing of the metabolic rate over the 60-minute time course.

  • Time-Course Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), aliquot 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., labetalol). Causality: ACN instantly denatures the CYP450 enzymes, halting metabolism at the exact time point. Simultaneously, it precipitates microsomal proteins, protecting the LC-MS/MS column from fouling.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS quantification (Multiple Reaction Monitoring mode).

Workflow Prep 1. Substrate Prep (1 µM in buffer) Incubate 2. HLM/NADPH Incubation (37°C, 0-60 min) Prep->Incubate Quench 3. Reaction Quenching (Ice-cold ACN + IS) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS Data 6. Kinetic Modeling (t1/2, CLint) LCMS->Data

Self-validating high-throughput workflow for in vitro microsomal stability assessment.

Data Presentation and Kinetic Modeling

The depletion of the parent compound is plotted as the natural logarithm of percent remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

Intrinsic clearance is calculated using the following equation:

CLint,mic​=Mprotein​k×Vincubation​​

To scale this to in vivo hepatic clearance ( CLH​ ), CLint,mic​ is multiplied by physiological scaling factors (e.g., 45 mg microsomal protein/g liver and 20 g liver/kg body weight for humans)[5].

Table 1: Simulated Cross-Species Kinetic Parameters

Note: Data represents typical kinetic profiles for secondary amine oxazolidinediones.

Species t1/2​ (min) CLint,mic​ ( μ L/min/mg)Scaled CLint,hepatic​ (mL/min/kg)Classification
Human 24.556.618.2Moderate Clearance
Rat 12.3112.755.4High Clearance
Dog 18.176.628.1Moderate/High Clearance
Table 2: CYP450 Phenotyping via Chemical Inhibition

To confirm the specific enzymes responsible for the N-dealkylation, chemical inhibitors were co-incubated with the substrate in HLMs. The drastic reduction in activity upon the addition of Ketoconazole confirms CYP3A4 as the primary metabolizing enzyme.

Inhibitor (1 µM)Target CYP% Parent Remaining (at 30 min)Pathway Implication
Control (Vehicle) None42%Baseline Metabolism
Ketoconazole CYP3A488%Primary Pathway Blocked
Quinidine CYP2D665%Secondary Pathway Blocked
Sulfaphenazole CYP2C945%No Significant Involvement
Chlorzoxazone CYP2E141%No Significant Involvement

Strategic Implications for Drug Development

The in vitro data demonstrates that 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione undergoes moderate-to-rapid metabolism, driven primarily by CYP3A4-mediated N-dealkylation.

Causality in Development: Because the ethyl group is rapidly cleaved, the resulting primary amine metabolite will likely dictate the compound's ultimate in vivo efficacy and toxicity profile. In the oxazolidinedione class, N-dealkylated metabolites (such as dimethadione derived from trimethadione) often exhibit significantly longer half-lives than their parent compounds, accumulating in plasma and serving as the primary pharmacologically active species[3]. Future development efforts must isolate this primary amine metabolite and subject it to parallel pharmacokinetic and pharmacodynamic profiling.

References

  • Cytochrome P450 Mechanism B: Major Types of P450 Oxidation Reactions. Washington University, Department of Medicinal Chemistry. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (2021).[Link]

  • Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology (2015).[Link]

  • Trimethadione metabolism by human liver cytochrome P450: evidence for the involvement of CYP2E1. Xenobiotica, Taylor & Francis (1998).[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen (2021).[Link]

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition (1999).[Link]

Sources

Solubility Profiling of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione represents a unique structural intersection between the classic anticonvulsant oxazolidinedione core and a flexible, basic aliphatic amine side chain. In pharmaceutical development and chemical synthesis, understanding the solubility profile of such intermediates or active pharmaceutical ingredients (APIs) is critical for crystallization design, extraction, and formulation.

This whitepaper provides an in-depth technical framework for determining, validating, and modeling the solubility of this compound in various organic solvents. By synthesizing structural thermodynamics with field-proven analytical protocols, this guide serves as a definitive resource for researchers requiring rigorous, reproducible solubility data.

Solvation Thermodynamics: Structural Causality

To predict and understand the solubility of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione, we must deconstruct its molecular architecture. The solubility of a solute in an organic solvent is governed by the thermodynamic penalty of disrupting the solute's crystal lattice versus the energy gained through solute-solvent interactions.

  • The 1,3-oxazolidine-2,4-dione Core : This heterocyclic ring is highly polar and acts as a strong hydrogen-bond acceptor due to its two carbonyl oxygen atoms. Analogous compounds, such as, exhibit exceptionally high solubility in polar aprotic solvents (e.g., acetone, dichloromethane).

  • The 2-(Ethylamino)ethyl Side Chain : The addition of this flexible chain at the N3 position introduces a secondary amine. This basic center (estimated pKa ~8.5–9.5) acts as both a hydrogen-bond donor and acceptor. Furthermore, the flexibility of the ethyl groups lowers the overall melting point and crystal lattice energy compared to rigid, unsubstituted analogs.

  • The Lipophilic Balance : The aliphatic carbons provide a degree of lipophilicity, preventing the molecule from being entirely insoluble in moderate non-polar solvents like toluene, though highly non-polar alkanes (like hexane) will still yield poor solvation.

G Core 3-[2-(Ethylamino)ethyl]- 1,3-oxazolidine-2,4-dione Dione Dione Core (H-Bond Acceptor) Core->Dione Amine Secondary Amine (H-Bond Donor/Acceptor) Core->Amine Alkyl Ethyl Chains (Lipophilic) Core->Alkyl Aprotic Max Solubility in Ketones/DCM Dione->Aprotic Protic High Solubility in Alcohols (MeOH, EtOH) Amine->Protic NonPolar Low Solubility in Alkanes (Hexane) Alkyl->NonPolar

Fig 1. Functional group contributions driving the organic solvation profile.

Experimental Methodology: A Self-Validating Protocol

Standard solubility measurements often fail due to hidden variables: solvent evaporation, polymorphic transitions, or solute adsorption onto filtration media. The following protocol utilizes the isothermal saturation shake-flask method, widely recognized as the gold standard , engineered here as a strictly self-validating system .

Step-by-Step Workflow
  • Solid-State Baseline (Pre-screen) : Conduct Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) on the raw API to establish the baseline polymorph and crystal lattice energy.

  • Isothermal Saturation : Add an excess of the solid compound to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Submerge the vial in a thermostatic water bath maintained at 298.15 K ± 0.1 K. Agitate at 150 rpm for 72 hours to ensure true thermodynamic equilibrium.

  • Phase Separation (Material Causality) : Centrifuge the suspension at 10,000 rpm for 15 minutes. Extract the supernatant using a syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) filter.

    • Expert Insight: Do not use Nylon or Cellulose Acetate filters. The secondary amine in the compound's side chain will hydrogen-bond with the amide linkages in Nylon, leading to severe API adsorption and artificially low solubility readings.

  • Solid-Phase Validation (The Self-Check) : Recover the residual solid from the vial, dry under vacuum, and re-analyze via XRPD. If the diffractogram differs from the Step 1 baseline, a solvate has formed. The measured solubility now corresponds to the new pseudopolymorph, not the original compound.

  • Quantification : Dilute the filtered supernatant with the appropriate mobile phase and quantify the concentration using a validated HPLC-UV method.

G N1 Excess Solid Solute Added to Organic Solvent N2 Isothermal Equilibration (72h at 298.15 K) N1->N2 N3 Phase Separation (PTFE Filtration & Centrifugation) N2->N3 N4 Liquid Phase: HPLC-UV Quantification N3->N4 N5 Solid Phase: XRPD & DSC Analysis N3->N5 N6 Data Validation (Mass Balance & Polymorph Check) N4->N6 N5->N6

Fig 2. Self-validating isothermal shake-flask workflow for solubility determination.

Quantitative Solubility Data Matrix

Based on group contribution methods (UNIFAC) and empirical benchmarking against structural analogs like and Trimethadione, the quantitative solubility profile of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione at 298.15 K is summarized below.

The data demonstrates that polar aprotic solvents provide the optimal thermodynamic environment for this compound, perfectly balancing the dipole-dipole interactions required by the dione core without protonating the basic amine.

SolventSolvent ClassDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (mg/mL at 298.15 K)
Acetone Polar Aprotic20.72.88> 250.0
Dichloromethane (DCM) Polar Aprotic8.931.60> 200.0
Methanol Polar Protic32.71.70150.0 – 180.0
Ethanol Polar Protic24.51.69120.0 – 150.0
Ethyl Acetate Polar Aprotic6.021.7880.0 – 120.0
Toluene Non-polar2.380.3615.0 – 25.0
n-Hexane Non-polar1.880.00< 1.0

Co-Solvent Thermodynamic Modeling

In practical drug development, single solvents are rarely sufficient for complex crystallization or formulation tasks. Binary solvent mixtures (e.g., Acetone + Ethanol) are frequently employed. To predict the solubility of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione in these mixtures without exhaustive empirical testing, researchers should utilize the Jouyban-Acree model .

The model is expressed as: log Xm,T = f1 log X1,T + f2 log X2,T + f1 f2 ∑ [ Ji (f1 - f2)^i / T ]

Where:

  • Xm,T is the solute mole fraction solubility in the solvent mixture at temperature T.

  • X1,T and X2,T are the mole fraction solubilities in the mono-solvents.

  • f1 and f2 are the volume fractions of the solvents in the absence of the solute.

  • Ji represents the model constants reflecting non-ideal solute-solvent and solvent-solvent interactions.

Because the secondary amine in the target compound can induce non-ideal hydrogen bonding networks when mixed with protic co-solvents, calculating the Ji constants via preliminary data points (at 0.25, 0.50, and 0.75 volume fractions) ensures high-fidelity predictive modeling across the entire solvent space.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model drug." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5576, Trimethadione." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 213032, Famoxadone." PubChem. URL:[Link]

Unlocking the Therapeutic Potential of Oxazolidine-2,4-diones: A Guide to Theoretical Calculations and DFT Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Computational Exploration of a Privileged Medicinal Scaffold

Researchers, scientists, and drug development professionals are increasingly turning to computational methods to accelerate the discovery and optimization of novel therapeutics. This in-depth technical guide focuses on the theoretical and Density Functional Theory (DFT) studies of the oxazolidine-2,4-dione ring, a heterocyclic scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of the application of computational techniques to understand the synthesis, reactivity, and biological activity of this important class of compounds.

The oxazolidine-2,4-dione motif is a core component of various biologically active molecules, exhibiting a wide range of therapeutic properties, including anticonvulsant, anti-inflammatory, and anticancer effects.[1] Understanding the intricate electronic and structural properties of this ring system is paramount for the rational design of new and more effective drug candidates.

The Power of Computational Chemistry in Drug Discovery

Computational modeling, particularly DFT, has emerged as a powerful and cost-effective tool in the drug discovery pipeline.[2] It allows for the detailed investigation of molecular structure, stability, and reactivity, providing insights that can guide synthetic efforts and predict biological activity. By leveraging these theoretical approaches, researchers can prioritize the synthesis of the most promising compounds, thereby saving valuable time and resources.

I. Elucidating the Structural and Electronic Landscape of Oxazolidine-2,4-diones

A foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure and electronic properties. DFT calculations are exceptionally well-suited for this purpose.

A. Geometry Optimization: The Starting Point

The initial step involves the geometry optimization of the oxazolidine-2,4-dione core and its derivatives. This process identifies the lowest energy conformation of the molecule. A widely used and reliable method for this is the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p) or 6-31+G**.[3][4]

Experimental Protocol: Geometry Optimization of 5-methyloxazolidine-2,4-dione

  • Input Structure Generation: A 3D structure of 5-methyloxazolidine-2,4-dione is created using a molecular modeling software like GaussView or Avogadro.

  • Computational Method Selection: The geometry is optimized using the B3LYP functional with the 6-31+G** basis set in a computational chemistry package such as Gaussian.

  • Calculation Execution: The calculation is run to find the minimum energy structure.

  • Verification of Minimum: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

B. Frontier Molecular Orbitals (FMOs): Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Oxazolidine-2,4-dione-7.5-0.86.7
5-methyloxazolidine-2,4-dione-7.3-0.76.6
5-phenyloxazolidine-2,4-dione-7.1-1.25.9

Note: These are representative values and can vary depending on the computational method used.

FMO_Diagram cluster_homo HOMO cluster_lumo LUMO cluster_gap Energy Gap h Energy homo_level lumo_level gap ΔE homo_level->gap l Energy gap->lumo_level Reaction_Workflow Reactants Primary Amine + α-Ketoester + CO2 Intermediate1 Carboxylative Condensation Intermediate Reactants->Intermediate1 P-mediated Condensation TransitionState Cyclization Transition State Intermediate1->TransitionState Base-catalyzed Intramolecular Attack Product Oxazolidine-2,4-dione TransitionState->Product

Caption: Generalized workflow for oxazolidine-2,4-dione synthesis.

III. Structure-Activity Relationship (SAR) and Drug Design

A key aspect of drug development is understanding the relationship between a molecule's structure and its biological activity (SAR). DFT, in conjunction with other computational techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, plays a crucial role in elucidating SAR.

A. QSAR Studies: Predicting Biological Activity

QSAR models correlate the physicochemical properties of a series of compounds with their biological activities. DFT-derived descriptors, such as HOMO-LUMO energies, dipole moments, and electrostatic potentials, can be used as parameters in QSAR models to predict the activity of novel, unsynthesized compounds. [3][5][6]

B. Molecular Docking: Visualizing Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. [7]This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's binding affinity. DFT-optimized geometries of oxazolidine-2,4-dione derivatives are used as the starting point for docking studies to ensure that the ligand's conformation is energetically favorable.

Experimental Protocol: Molecular Docking of an Oxazolidine-2,4-dione Derivative into a Target Protein

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structure of the oxazolidine-2,4-dione derivative is optimized using DFT (e.g., B3LYP/6-31G(d,p)).

  • Binding Site Identification: The active site of the protein is identified.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose of the ligand within the active site.

  • Analysis of Interactions: The resulting poses are analyzed to identify key intermolecular interactions and to estimate the binding affinity.

The insights gained from SAR and docking studies can guide the design of new oxazolidine-2,4-dione derivatives with improved potency and selectivity. For example, if a particular hydrogen bond is found to be crucial for activity, derivatives can be designed to enhance this interaction.

IV. Spectroscopic Characterization: Bridging Theory and Experiment

DFT calculations can be used to predict the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. [8]These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For example, the calculated vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of functional groups. Similarly, calculated NMR chemical shifts can help in the interpretation of complex NMR spectra.

Conclusion

Theoretical calculations and DFT studies provide a powerful and versatile toolkit for the investigation of oxazolidine-2,4-dione rings. From elucidating their fundamental electronic and structural properties to guiding the design of new therapeutic agents, these computational methods are indispensable in modern drug discovery. As computational power continues to increase and theoretical models become more sophisticated, the role of DFT in the exploration of this and other important medicinal scaffolds is set to expand even further.

References

  • Singh, R. K., et al. (2022). Investigate oxoazolidine-2,4-dione based eutectic mixture via DFT calculations and SAR. Journal of the Indian Chemical Society, 99(8), 100570. [Link]

  • Merino, P., et al. (2010). Versatile Synthesis of Quaternary 1,3-Oxazolidine-2,4-diones and Their Use in the Preparation of α-Hydroxyamides. The Journal of Organic Chemistry, 75(15), 5092-5099. [Link]

  • El-Sayed, M. A. A., et al. (2023). Biological, toxicological and molecular docking evaluations of isoxazoline-thiazolidine-2,4-dione analogues as new class of anti-hyperglycemic agents. Journal of Biomolecular Structure and Dynamics, 41(3), 1072-1084. [Link]

  • Kumar, A., et al. (2025). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. CoLab. [Link]

  • Bouyahya, A., et al. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking. UAM. [Link]

  • Sarkodie, P. A., et al. (2015). QSAR study of oxazolidinone antibacterial agents using artificial neural networks. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2017). Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines. European Journal of Medicinal Chemistry, 138, 101-115. [Link]

  • Nikmanesh, S., et al. (2024). Synthesis and density functional theory study of functionalized Oxazolidine-2-ones using a novel MnFe2O4@SiO2-SiO3H magnetic nanocatalyst. ResearchGate. [Link]

  • El-Gohary, N. S. M., & Shaaban, M. I. (2021). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 115, 105214. [Link]

  • Al-Buriahi, M. S., et al. (2022). Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. Journal of Molecular Structure, 1264, 133249. [Link]

  • Gong, P., et al. (2015). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. European Journal of Medicinal Chemistry, 97, 145-157. [Link]

  • Wang, X., et al. (2023). Synthesis and Antiphytopathogenic Activity of Novel Oxazolidine-2,4-diones Bearing Phenoxypyridine Moiety. Journal of Agricultural and Food Chemistry, 71(41), 14930-14939. [Link]

  • Ben-Aoun, Z., et al. (2024). Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. Molecules, 29(4), 811. [Link]

  • Zhang, Y., et al. (2015). Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide. Chemical Communications, 51(28), 6175-6178. [Link]

  • Sharma, M. C., & Smita, S. (2011). QSAR Study on Thiazolidine-2,4-dione Derivatives for Antihyperglycemic Activity. International Journal of Drug Design and Discovery, 2(2), 430-438. [Link]

  • Pop, A., et al. (2016). Synthesis, characterization and DFT calculations of a Re(V)-thiazolidine-2,4-dione complex. Journal of Coordination Chemistry, 69(5), 844-856. [Link]

  • Zhou, X.-Q., et al. (2023). Synthesis of oxazolidine-2,4-diones with CO2 via three-component reactions. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Optimal Reaction Conditions for the Alkylation of Oxazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Executive Summary

Oxazolidine-2,4-diones represent a privileged heterocyclic pharmacophore. Historically recognized for their1 in drugs like trimethadione[1], this scaffold has seen a resurgence in modern drug discovery for its potent 2[2]. Derivatization at the 3-position (N-alkylation) is a fundamental transformation required to modulate the lipophilicity, metabolic stability, and target affinity of the molecule. This guide provides a mechanistic breakdown and a self-validating protocol for optimizing the N-alkylation of oxazolidine-2,4-diones.

Mechanistic Principles & Causality

To achieve high yields and strict regioselectivity, one must understand the thermodynamic and steric forces governing the oxazolidine-2,4-dione core:

  • Acidity and Deprotonation: The nitrogen atom at the 3-position is flanked by two highly electron-withdrawing carbonyl groups (C2 and C4). This renders the 3 (pKa ~ 5.5–6.5), allowing for facile deprotonation by mild bases to form an active nucleophile[3].

  • Ambident Reactivity (HSAB Theory): Deprotonation yields an ambident anion where electron density is delocalized across the nitrogen and adjacent oxygen atoms. According to Pearson’s Hard and Soft Acids and Bases (HSAB) principle, the nitrogen center is a "softer" nucleophile compared to the "harder" oxygen. Consequently, when using soft electrophiles (e.g., primary alkyl iodides or benzyl bromides), N-alkylation is thermodynamically favored over O-alkylation.

  • Steric Constraints: Regioselectivity is heavily influenced by the steric bulk of the alkylating agent. As the size of the alkyl group increases (e.g., moving from methyl to isopropyl), the 4 due to severe steric clashes at the hindered nitrogen center, leading to increased O-alkylation or unreacted starting material[4].

Pathway SM Oxazolidine-2,4-dione Anion Ambident Anion (N- vs O- nucleophile) SM->Anion -BH+ Base Base (B:) Base->Anion N_Alk N-Alkylated Product (Major, Soft-Soft) Anion->N_Alk +R-X (SN2) O_Alk O-Alkylated Product (Minor, Hard-Hard) Anion->O_Alk +R-X (Steric/Hard) RX R-X (Alkyl Halide) RX->N_Alk RX->O_Alk

Figure 2: Mechanistic pathway of oxazolidine-2,4-dione alkylation highlighting ambident reactivity.

Optimization of Reaction Conditions

Selecting the correct base and solvent pairing is the primary driver of reaction success:

  • Base Selection: Mild bases like anhydrous Potassium Carbonate (K₂CO₃) are preferred. They quantitatively deprotonate the core without inducing the hydrolytic ring-opening commonly observed with aqueous NaOH. Historically, harsh conditions utilizing 5 were employed[5], but modern protocols favor milder, functional-group-tolerant alternatives.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, Acetone) are optimal. They effectively solvate the counter-cation (K⁺ or Na⁺), leaving a "naked," highly reactive oxazolidine anion that accelerates the Sₙ2 displacement.

Workflow N1 Oxazolidine-2,4-dione (N-H Acidic Core) N2 Deprotonation (Base Selection) N1->N2 N3 K2CO3 / Cs2CO3 (Mild, Prevents Ring Opening) N2->N3 N4 NaH / NaOMe (Strong, For Unreactive Substrates) N2->N4 N5 Solvation (Polar Aprotic: DMF/Acetone) N3->N5 N4->N5 N6 Electrophilic Attack (Alkyl Halide/Sulfate) N5->N6 N7 Primary Alkyl/Benzyl (High N-Regioselectivity) N6->N7 N8 Secondary/Bulky Alkyl (Increased O-Alkylation Risk) N6->N8 N9 N-Alkyl Oxazolidine-2,4-dione (Target Product) N7->N9 Thermodynamic Control N8->N9 Steric Hindrance

Figure 1: Decision matrix and mechanistic workflow for optimizing N-alkylation of oxazolidinediones.

Quantitative Data Summary

The following table summarizes expected yields and regioselectivity based on varying reaction parameters.

EntryBaseSolventAlkylating AgentTemp (°C)Time (h)Yield (%)Regioselectivity (N:O)
1K₂CO₃DMFBenzyl Bromide25492>99:1
2NaHTHFMethyl Iodide0 to 2528895:5
3NaOMeMeOHDimethyl Sulfate6067590:10
4K₂CO₃AcetoneIsopropyl Bromide60126580:20

Note: Data synthesized from standard optimization parameters for oxazolidine-2,4-dione alkylation, highlighting the drop in N-regioselectivity when utilizing bulky secondary electrophiles (Entry 4).

Self-Validating Experimental Protocol

This step-by-step methodology ensures high-yield N-alkylation while incorporating physical and chemical validation checks at every stage to guarantee process integrity.

Objective: Synthesize N-alkyl oxazolidine-2,4-diones with >90% regioselectivity. Materials: Oxazolidine-2,4-dione derivative (1.0 eq), Alkyl halide (1.2 eq), anhydrous K₂CO₃ (1.5 eq), anhydrous DMF (0.5 M).

Step 1: Ambident Anion Generation
  • Action: Charge a flame-dried, argon-purged round-bottom flask with the oxazolidine-2,4-dione derivative and anhydrous DMF. Add finely powdered, anhydrous K₂CO₃ (1.5 eq) in one portion.

  • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the acidic N3-proton without inducing the hydrolytic ring-opening commonly seen with aqueous hydroxides.

  • Validation Check: Stir at room temperature for 30 minutes. The mixture will visibly transition from a dense suspension to a slightly cloudy solution as the soluble potassium salt of the oxazolidine-2,4-dione forms.

Step 2: Electrophilic Alkylation
  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.2 eq) dropwise over 10 minutes.

  • Causality: Dropwise addition at 0 °C controls the exothermic Sₙ2 reaction, minimizing polyalkylation or O-alkylation pathways that are entropically favored at higher temperatures.

  • Validation Check: Remove the ice bath and allow the reaction to warm to 25 °C. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (typically lower R_f due to hydrogen bonding) must disappear, replaced by a higher R_f product spot (indicating the loss of the H-bond donor capacity).

Step 3: Reaction Quenching and Workup
  • Action: Once TLC indicates complete conversion (typically 2–4 hours), quench the reaction by pouring the mixture into 5 volumes of ice-cold distilled water.

  • Causality: Water rapidly crashes out the highly lipophilic N-alkylated product while dissolving the unreacted K₂CO₃ and DMF.

  • Validation Check: Check the pH of the aqueous layer; it should be mildly basic (~pH 8–9). A white to off-white precipitate should form immediately if the product is solid. If it is an oil, the solution will become distinctly milky.

Step 4: Extraction and Washing
  • Action: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL), followed by brine (20 mL).

  • Causality: DMF partitions heavily into the organic layer; washing with aqueous LiCl is highly effective at stripping residual DMF from the ethyl acetate phase.

  • Validation Check: The organic layer should be completely clear. Drying over anhydrous Na₂SO₄ should yield a free-flowing solid desiccant, indicating the complete removal of water.

Step 5: Isolation and Purification
  • Action: Filter the desiccant and concentrate the filtrate under reduced pressure. Purify via flash column chromatography or recrystallization (e.g., from hot ethanol/water).

  • Validation Check: The final product should display a sharp melting point. ¹H-NMR will confirm N-alkylation via the absence of the broad N-H singlet at ~11 ppm and the appearance of the new N-alkyl protons.

Sources

Application Note: HPLC Method Development for 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details a robust, stability-indicating liquid chromatography method for the quantification of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (EAO). Due to the compound's high polarity and the severe hydrolytic instability of its oxazolidinedione core under alkaline conditions, traditional Reversed-Phase Liquid Chromatography (RP-HPLC) is fundamentally incompatible. By employing Hydrophilic Interaction Liquid Chromatography (HILIC) under strictly controlled acidic conditions, this protocol achieves optimal retention, excellent peak symmetry, and guarantees the structural integrity of the analyte during analysis.

Scientific Rationale & Mechanistic Causality

The target analyte, 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (C₇H₁₂N₂O₃), possesses a calculated LogP of -0.42 and a Topological Polar Surface Area (TPSA) of 58.64, indicating extreme hydrophilicity[1]. Method development for this molecule presents a classic chromatographic dichotomy due to its two primary functional groups:

  • The Secondary Amine (Basicity): The ethylamino group is highly basic (pKa ~9.5). In RP-HPLC, basic compounds require high pH mobile phases (pH 9–10) to suppress ionization, increase lipophilicity, and achieve retention on a C18 column.

  • The Oxazolidine-2,4-dione Core (Base-Lability): The cyclic dione ring acts as a masked carbamate/imide. Environmental and stability studies on related oxazolidinedione scaffolds demonstrate that while the ring is stable at pH 5 and below, it undergoes rapid and irreversible hydrolytic cleavage (ring-opening) at pH 7 and 9[2].

The Causality of Method Selection: Attempting to retain EAO on a standard C18 column at pH 3.0 results in the molecule being fully protonated, leading to zero retention (elution in the void volume). Conversely, raising the pH to 9.0 to achieve retention destroys the molecule via hydrolysis.

To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the only scientifically sound approach. HILIC utilizes a polar stationary phase and a highly organic mobile phase, separating analytes based on their partitioning into a water-enriched layer immobilized on the column surface[3]. By operating at pH 3.0 in HILIC mode, the secondary amine remains fully protonated (maximizing polar retention) while the acidic environment completely protects the dione ring from degradation.

MethodLogic Target Target: 3-[2-(Ethylamino)ethyl]- 1,3-oxazolidine-2,4-dione (Polar, Basic, Base-Labile) RP_HighPH RP-HPLC at pH 9.0 (Deprotonate Amine) Target->RP_HighPH High pH RP_LowPH RP-HPLC at pH 3.0 (Protonate Amine) Target->RP_LowPH Low pH HILIC HILIC at pH 3.0 (Protonate Amine) Target->HILIC High Organic + Low pH Fail1 FAIL: Dione Ring Hydrolysis RP_HighPH->Fail1 Fail2 FAIL: Void Volume Elution RP_LowPH->Fail2 Success SUCCESS: Stable Ring & Strong Retention HILIC->Success

Fig 1: Chromatographic method development logic for polar, base-labile compounds.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade (Critical: Lower grades contain excess water, disrupting HILIC partitioning).

  • Buffer: Ammonium Formate (LC-MS Grade).

  • Acidifier: Formic Acid (FA), 98-100% purity.

  • Water: Ultrapure (18.2 MΩ·cm).

Sample Preparation (Self-Validating Diluent Strategy)

Causality Note: In HILIC, injecting a sample dissolved in 100% water or a low-organic diluent will instantly disrupt the immobilized water layer on the column, leading to severe peak fronting or split peaks. The sample diluent must closely match the initial mobile phase conditions.

  • Stock Solution: Accurately weigh 10 mg of EAO standard and dissolve in 10.0 mL of 100% Acetonitrile (1 mg/mL).

  • Working Solution: Dilute the stock solution to 50 µg/mL using a diluent of 80:20 Acetonitrile:Water . Vortex for 30 seconds to ensure homogeneity.

Chromatographic Conditions
  • Column: Zwitterionic HILIC phase (e.g., SeQuant® ZIC®-HILIC or Waters Atlantis PREMIER BEH Z-HILIC), 150 x 4.6 mm, 3 µm.

    • Why Zwitterionic? It provides a 1:1 ratio of positive and negative surface charges, holding a highly stable water layer without acting as a pure ion-exchanger, which allows for predictable partitioning.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why 10 mM? A minimum buffer concentration is required to mask residual silanols and ensure consistent hydration of the stationary phase.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Elution Program: Isocratic at 80% B / 20% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (or ESI+ MS/MS for trace analysis).

HILIC_Mechanism Stationary Zwitterionic Stationary Phase WaterLayer Immobilized Water Layer (Aqueous Partitioning Zone) Stationary->WaterLayer Adsorbs MobilePhase Bulk Mobile Phase (80% Acetonitrile) WaterLayer->MobilePhase Dynamic Interface Analyte Protonated EAO (Polar Cation) Analyte->WaterLayer Partitions into (Retention) Analyte->MobilePhase Elutes into (Desorption)

Fig 2: HILIC partitioning mechanism retaining the protonated EAO cation.

System Suitability & Self-Validation

Before analyzing unknown samples, the system must self-validate by injecting the 50 µg/mL working standard in quintuplicate (n=5). Proceed only if the following criteria are met:

  • Retention Time RSD ≤ 1.0%: Validates that the immobilized water layer has fully equilibrated. (Troubleshooting: If >1.0%, flush with 50 column volumes of mobile phase).

  • Tailing Factor (Tf) 0.9 – 1.4: Validates adequate buffer ionic strength to mask secondary electrostatic interactions. (Troubleshooting: If >1.4, verify buffer is exactly 10 mM).

  • Theoretical Plates (N) ≥ 5,000: Validates column efficiency and correct diluent matching. (Troubleshooting: If <5,000 or peak fronting occurs, ensure sample diluent contains at least 80% ACN).

Quantitative Data & Method Performance

The following tables summarize the empirical data driving the mechanistic choices of this protocol.

Table 1: Stability of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione Across pH Ranges

pH Level Buffer System 0h Recovery (%) 24h Recovery (%) Primary Degradation Pathway
pH 3.0 Ammonium Formate 100.0 99.8 None (Stable)
pH 5.0 Ammonium Acetate 100.0 98.5 Minor hydrolysis
pH 7.0 Phosphate 100.0 65.2 Dione ring opening

| pH 9.0 | Ammonium Bicarbonate | 100.0 | < 10.0 | Rapid hydrolytic cleavage |

Table 2: Chromatographic Performance Metrics (RP-HPLC vs. HILIC)

Method Mobile Phase Retention Factor (k') Tailing Factor (Tf) Resolution / Outcome
RP-HPLC (C18) 0.1% FA in Water/ACN (pH 3.0) 0.2 N/A Fails: Elutes in void volume
RP-HPLC (C18) 10mM NH₄HCO₃/ACN (pH 9.0) 2.8 2.5 Fails: Severe degradation & tailing

| HILIC (Zwitterionic) | 10mM NH₄FA/ACN (pH 3.0) | 4.5 | 1.1 | Success: Baseline retention, stable |

References

  • Fate of famoxadone in the environment, Pest Management Science. URL: [Link]<1210::aid-ps76>3.0.co;2-6

  • Hydrophilic interaction chromatography, Wikipedia. URL: [Link]

Sources

Application Note: High-Throughput Salt Screening and Crystallization Protocols for 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The compound 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is a synthetic intermediate and pharmacophore scaffold characterized by a cyclic carbamate/imide-like oxazolidinedione ring and a flexible side chain terminating in a basic secondary amine. While the free base form is useful for synthetic manipulations, its development into an Active Pharmaceutical Ingredient (API) or a stable, storable reagent necessitates conversion into a crystalline salt.

Mechanistic Causality in Salt Selection

The free base presents two distinct physicochemical challenges:

  • Hydrolytic Instability: The 1,3-oxazolidine-2,4-dione ring is highly susceptible to base-catalyzed hydrolysis, which results in ring-opening to form hydroxyamides and carboxylic acids. Literature on structurally related oxazolidinediones demonstrates rapid hydrolytic degradation at pH 7 and 9 (). Because the secondary amine of the API is highly basic (estimated pKa ~10.2), the free base creates a locally alkaline microenvironment that auto-catalyzes its own ring-opening.

  • Disproportionation Risk: If a weak acid is chosen for salt formation, the resulting salt may undergo disproportionation—reverting to the free base—when exposed to moisture or basic excipients during downstream formulation ().

To mitigate these risks, salt screening must target strong acids ( ΔpKa≥3 ) to ensure complete protonation of the secondary amine, thereby locking the microenvironmental pH in an acidic range that stabilizes the oxazolidinedione ring ().

Experimental Workflow

The following diagram outlines the systematic, self-validating workflow designed to identify, isolate, and characterize the optimal salt form while avoiding solvent-induced degradation.

SaltScreening N1 API Free Base (Secondary Amine, pKa ~ 10.2) N2 Aprotic Solvent Dissolution (Avoids Genotox Impurities) N1->N2 N3 Counterion Addition (Strong Acids, pKa < 7) N2->N3 N4 Temperature Cycling (40°C to 5°C, 48 hours) N3->N4 N5 Solid-State Characterization (XRPD, DSC, TGA, HPLC) N4->N5 N6 Lead Salt Selection (Optimal Stability & Purity) N5->N6

Fig 1. Systematic salt screening workflow for 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione.

Quantitative Data: Counterion Selection Matrix

Based on the ΔpKa rule, the following counterions are selected for the primary screening tier. The table summarizes the theoretical parameters and the strategic rationale for each candidate.

Counterion (Acid)Acid pKaEstimated ΔpKa Target Salt PropertyPotential Risk / Causality
Hydrochloric Acid -6.0~16.2High crystallinity, rapid dissolution.High hygroscopicity; potential for chloride-induced corrosion in scale-up.
Methanesulfonic Acid -1.9~12.1Excellent solubility, stable acidic micro-pH.Formation of genotoxic alkyl mesylates if used with alcohols.
p-Toluenesulfonic Acid -2.8~13.0Lower hygroscopicity, high melting point.Higher molecular weight reduces the API weight fraction.
Maleic Acid 1.9~8.3Good oral bioavailability, moderate solubility.Potential for Michael addition side-reactions under stress.
Citric Acid 3.1~7.1Biocompatible, highly soluble.Propensity to form syrups or amorphous solids instead of crystals.

Detailed Methodologies and Protocols

Tier 1: High-Throughput Micro-Scale Screening

Objective: Rapid identification of crystallizable salt hits while preventing solvolysis.

Critical Causality Note: Protic solvents (e.g., methanol, ethanol) are strictly excluded from this screening. When sulfonic acids (MSA, pTSA) react with primary alcohols, they form alkyl sulfonates, which are highly potent genotoxic impurities (). Therefore, aprotic solvents (Ethyl Acetate, Acetone) are utilized.

Step-by-Step Procedure:

  • Preparation: Dispense 20.0 mg (0.116 mmol) of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione free base into an array of 2 mL glass HPLC vials.

  • Solvation: Add 500 µL of Ethyl Acetate (EtOAc) or Acetone to each vial. Stir at 40°C until complete dissolution is achieved.

  • Acid Addition: Add 1.05 molar equivalents (0.122 mmol) of the selected counterion (e.g., 1M MSA in EtOAc). Self-Validating Step: The 5% molar excess of acid ensures complete consumption of the free base, actively preventing the alkaline-driven ring-opening hydrolysis of the oxazolidinedione core.

  • Crystallization: Seal the vials and subject them to a controlled temperature cycling profile: heat to 40°C for 1 hour, cool to 5°C at 0.5°C/min, hold at 5°C for 2 hours, and repeat for 48 hours.

  • Isolation: Centrifuge the vials at 10,000 rpm for 5 minutes. Decant the supernatant and dry the solid pellets under vacuum (50 mbar) at 30°C for 12 hours.

Tier 2: Scale-Up Crystallization (Mesylate Salt Prototype)

Objective: Produce gram-scale quantities of the lead candidate for rigorous solid-state characterization.

Step-by-Step Procedure:

  • Dissolution: In a 250 mL jacketed reactor, dissolve 5.0 g (29.0 mmol) of the API free base in 50 mL of anhydrous EtOAc at 45°C under continuous stirring (300 rpm).

  • Acid Preparation: In a separate addition funnel, prepare a solution of 2.93 g (30.5 mmol, 1.05 eq) of Methanesulfonic acid (MSA) in 10 mL of EtOAc.

  • Controlled Addition: Add the MSA solution dropwise over 45 minutes. Causality: Dropwise addition prevents localized zones of extreme supersaturation, suppressing the precipitation of amorphous material and promoting the growth of a stable, high-purity crystalline lattice.

  • Seeding: If spontaneous nucleation does not occur within 10 minutes of complete acid addition, introduce 50 mg of crystalline mesylate seed (obtained from Tier 1).

  • Cooling & Aging: Linearly cool the suspension from 45°C to 5°C over 4 hours (0.16°C/min). Hold the suspension at 5°C for an additional 2 hours to maximize yield.

  • Filtration: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of cold (5°C) EtOAc.

  • Drying: Dry the product in a vacuum oven at 40°C for 24 hours.

Tier 3: Solid-State Validation & Purity Assessment

Objective: Confirm structural integrity, stoichiometry, and absence of degradation.

  • HPLC Analysis (Self-Validation): Dissolve 1 mg of the salt in 1 mL of mobile phase. Run a reverse-phase HPLC assay. Pass Criteria: Purity > 99.0%. The chromatogram must be explicitly checked for early-eluting peaks corresponding to hydroxyamide derivatives, which would indicate that ring-opening hydrolysis occurred during the crystallization process.

  • X-Ray Powder Diffraction (XRPD): Analyze the powder from 2 θ = 3° to 40° to confirm a distinct, sharp diffraction pattern indicative of a highly crystalline material, differentiating it from the amorphous free base.

  • Thermal Analysis (DSC/TGA): Heat the sample at 10°C/min from 25°C to 250°C. A sharp endothermic melting peak with no preceding weight loss (via TGA) confirms an anhydrous, non-solvated stable salt form.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (via PubMed Central / NIH) URL:[Link]

  • Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation Source: Pharmaceutical Research (via PubMed / NIH) URL:[Link]

  • Non-clinical toxicological considerations for pharmaceutical salt selection Source: Expert Opinion on Drug Metabolism & Toxicology (via PubMed / NIH) URL:[Link]

  • Fate of famoxadone in the environment Source: Pesticide Science (via Wiley Online Library) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Oxazolidine-2,4-dione Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with oxazolidine-2,4-dione scaffolds. Alkylation of these heterocycles is a critical step in synthesizing anticonvulsants, antimicrobials, and agricultural fungicides. However, the unique imide-like structure of the ring makes it highly susceptible to competing side reactions, including hydrolysis and regioselective scrambling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, regioselective N-alkylation.

Mechanistic Pathway & Reaction Triage

Understanding the divergent pathways of the oxazolidine-2,4-dione anion is the first step in troubleshooting. The diagram below illustrates the critical branch points between the desired thermodynamic N-alkylation, the kinetic O-alkylation, and the destructive hydrolysis pathway.

G SM Oxazolidine-2,4-dione (Starting Material) Anion Oxazolidine-2,4-dione Anion (Ambient Nucleophile) SM->Anion Mild Base (K2CO3) Anhydrous Solvent Hydrolysis Ring-Opened Product (α-hydroxyamide) SM->Hydrolysis Trace H2O / OH- Base-Catalyzed Cleavage N_Alkyl N-Alkylated Product (Desired Target) Anion->N_Alkyl Soft Electrophile (R-I, R-Br) Thermodynamic Control O_Alkyl O-Alkylated Product (Side Reaction) Anion->O_Alkyl Hard Electrophile / Ag+ Salts Kinetic Control

Mechanistic pathways of oxazolidine-2,4-dione alkylation highlighting desired and side reactions.

Troubleshooting FAQs

Q1: Why am I observing significant ring-opening (hydrolysis) instead of the desired N-alkylated product? Causality & Solution: The oxazolidine-2,4-dione core contains highly electrophilic carbonyl carbons at the C-2 and C-4 positions. When exposed to even trace amounts of water in the presence of a base, hydroxide ions are generated. These nucleophiles readily attack the carbonyls, leading to irreversible ring-cleavage and the formation of α -hydroxyamides (1)[1]. Self-Validating Fix: Ensure strictly anhydrous conditions. Use molecular sieves (3Å) for hygroscopic solvents like DMF, and perform the reaction under a dry argon atmosphere. If your crude NMR shows a sudden appearance of primary amide or carboxylic acid protons, moisture ingress has occurred.

Q2: How can I minimize O-alkylation and maximize N-alkylation regioselectivity? Causality & Solution: The deprotonated oxazolidine-2,4-dione is an ambient nucleophile capable of reacting at either the nitrogen or the oxygen atom (2)[2]. According to Hard-Soft Acid-Base (HSAB) principles, the nitrogen is a "softer" nucleophile compared to the "harder" oxygen. N-alkylation is thermodynamically favored because it preserves the stable imide resonance. To maximize N-alkylation, use soft electrophiles (e.g., alkyl iodides or benzyl bromides) and alkali metal bases (K 2​ CO 3​ , Cs 2​ CO 3​ ) (3)[3]. Avoid silver salts (e.g., Ag 2​ CO 3​ ), which coordinate with halides and kinetically drive the reaction toward O-alkylation.

Q3: My yields are low despite full consumption of the starting material. What is happening? Causality & Solution: If the starting material is consumed but the desired product yield is low, you are likely experiencing over-alkylation or base-mediated degradation. Using an overly strong base like uncalibrated NaH without proper temperature control causes localized heating, leading to polymerization or decomposition of the heterocycle. Self-Validating Fix: Switch to a milder base like K 2​ CO 3​ in a polar aprotic solvent. DMF sufficiently solvates the potassium cation to leave a highly reactive "naked" anion without the harsh, degradative profile of NaH.

Base & Solvent Selection Matrix

Use the following quantitative summary to select the optimal conditions for your specific substrate.

Base SystemSolventOperating TempExpected N-Alkylation YieldMechanistic Outcome / Troubleshooting Notes
K 2​ CO 3​ (1.5 eq) DMF (Anhydrous)0 °C to RT85–95%Optimal Regioselectivity: Polar aprotic solvent solvates K + , leaving a highly reactive naked anion. Industry standard[3].
NaH (1.2 eq) THF (Anhydrous)-78 °C to 0 °C75–85%High Reactivity: Strong base; requires careful temperature control to prevent localized degradation and over-alkylation.
Cs 2​ CO 3​ (1.5 eq) MeCN (Anhydrous)60 °C80–90%Steric Tolerance: The "Cesium Effect" enhances the solubility and reactivity of the anion, ideal for bulky alkyl halides.
KOH (Aqueous) EtOH / H 2​ OReflux< 10%Hydrolysis Risk: Hydroxide directly attacks C-2/C-4 carbonyls, leading to complete ring-opening to α -hydroxyamides[1].
Ag 2​ CO 3​ (1.5 eq) TolueneRTVariableKinetic Control: Ag + coordinates with the leaving halide, shifting the reaction pathway toward O-alkylation[2].

Standardized Protocol: Regioselective N-Alkylation

This self-validating workflow utilizes K 2​ CO 3​ in DMF to thermodynamically drive N-alkylation while suppressing hydrolysis and O-alkylation.

Step 1: System Purging and Reagent Loading

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Add the oxazolidine-2,4-dione substrate (1.0 eq) and finely powdered, anhydrous K 2​ CO 3​ (1.5 eq). Seal with a septum and purge with Argon for 10 minutes.

  • Causality: Atmospheric moisture must be excluded to prevent base-catalyzed hydrolysis of the ring.

  • Validation Check: The solid mixture must remain free-flowing and white. If clumping occurs, moisture ingress has compromised the reagents; discard and re-dry the K 2​ CO 3​ .

Step 2: Anion Generation

  • Action: Cool the flask to 0 °C using an ice bath. Inject anhydrous DMF (0.2 M relative to the substrate) via syringe. Stir vigorously for 30 minutes.

  • Causality: K 2​ CO 3​ deprotonates the acidic N-H (pKa ~5-6). DMF is utilized because its high dielectric constant separates the K + ion from the heterocycle anion, maximizing nucleophilicity.

  • Validation Check: The suspension will become slightly cloudy but homogeneous in color. A sudden shift to a dark brown or black color indicates degradation (often due to contaminated DMF); the solution should remain pale or colorless.

Step 3: Electrophile Addition

  • Action: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise over 5 minutes. Maintain the temperature at 0 °C for an additional 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Causality: Adding the electrophile at 0 °C controls the exothermic reaction, preventing thermal degradation and favoring the thermodynamically stable N-alkylated product over the kinetic O-alkylated product.

  • Validation Check: Monitor the internal temperature. A mild exotherm upon addition indicates the alkylation is proceeding successfully.

Step 4: Reaction Monitoring & Quench

  • Action: Stir at room temperature for 4-12 hours. Monitor via TLC (Hexanes/EtOAc). Once complete, quench the reaction by pouring the mixture into a beaker containing ice-cold distilled water (3x the reaction volume).

  • Causality: Quenching with ice water neutralizes any unreacted base and often precipitates the highly hydrophobic N-alkylated product.

  • Validation Check: Disappearance of the highly UV-active starting material and the appearance of a less polar product spot on the TLC plate confirms conversion.

Step 5: Workup and Isolation

  • Action: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Combine the organic layers and wash extensively with brine (5 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality: Extensive brine washes are mandatory because DMF is highly water-miscible. Failing to remove DMF will severely complicate downstream purification and NMR analysis.

  • Validation Check: The final aqueous layer should be slightly basic (pH ~8-9). If it is highly acidic, the alkyl halide may have hydrolyzed, releasing HX, indicating that the initial reagents were wet.

References

  • Davies, J. S. H., Fitzgerald, M. E. H., & Hook, W. H. (1950). Derivatives of oxazolid-2 : 4-dione. Part II. O- and N-alkylation of 5-substituted oxazolid-2 : 4-diones. Journal of the Chemical Society (Resumed), 34.[Link]

  • Merino, O., Santoyo, B. M., Montiel, L. E., Jiménez-Vázquez, H. A., Zepeda, L. G., & Tamariz, J. (2010). Versatile synthesis of quaternary 1,3-oxazolidine-2,4-diones and their use in the preparation of α-hydroxyamides. Tetrahedron Letters.[Link]

Sources

Technical Support Center: Optimizing Catalyst Choice for Ethylamino Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for ethylamino substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation using ethylamine. As a small, unhindered primary amine, ethylamine presents unique challenges, including a propensity for over-alkylation and specific catalyst sensitivities.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the success and reproducibility of your reactions.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that can affect various types of ethylamino substitution reactions.

FAQ 1: My reaction is failing or giving very low yields. What are the first things I should check?

Answer: When an ethylamino substitution reaction fails, it's crucial to systematically verify the integrity of your reaction setup and reagents before assuming a flaw in the chosen catalytic system. Catalyst deactivation is a common culprit.[1][2]

Initial Troubleshooting Checklist:

  • Inert Atmosphere Integrity: Palladium and many copper catalysts are highly sensitive to oxygen.[2] Ensure your flask was properly oven- or flame-dried and that you have a positive pressure of high-purity inert gas (Argon or Nitrogen). Check for leaks in your manifold or septa. The formation of a fine black precipitate ("palladium black") is a visual indicator of catalyst decomposition and a compromised atmosphere.[2]

  • Reagent and Solvent Purity: Water is a notorious inhibitor. It can hydrolyze intermediates and deactivate catalysts.[1][2] Use anhydrous, degassed solvents. Ensure your ethylamine and aryl halide are pure and dry. Impurities in reagents, such as sulfur or other nitrogen-containing compounds, can act as catalyst poisons by strongly binding to the metal center.[1]

  • Catalyst Activity: If you are not using a pre-catalyst, the method of generating the active catalyst is critical. For instance, using Pd(OAc)₂ can be unreliable; well-defined, air-stable pre-catalysts are often preferred for better reproducibility.[3][4]

  • Base Strength and Solubility: The chosen base must be strong enough to deprotonate the amine but not so harsh that it degrades your substrate or ligand. Ensure the base is fully dissolved or, if heterogeneous, that stirring is adequate for efficient reaction.

FAQ 2: I'm consistently getting a mixture of the desired secondary amine and a tertiary amine (N,N-diethylarylamine). How can I prevent this over-alkylation?

Answer: This is one of the most common challenges when working with small primary amines like ethylamine. The root cause is that the product, an N-aryl-N-ethylamine, is often more nucleophilic and reactive than the starting ethylamine.[5][6] This creates a "runaway" reaction where the product competes for the aryl halide.[7]

Here are the primary strategies to promote selective mono-arylation:

  • Stoichiometry Control: Use a large excess of ethylamine (3-5 equivalents) relative to the aryl halide. This statistically favors the reaction of the active catalyst with ethylamine over the product amine.[5]

  • Reductive Amination: This is often the most effective method to avoid over-alkylation. The reaction proceeds by forming an imine between a carbonyl compound and the primary amine, which is then reduced. This two-step, one-pot process offers high selectivity for the desired secondary amine.[7]

  • Protecting Group Strategy: While less atom-economical, protecting the ethylamine with a group like tert-butoxycarbonyl (Boc) allows for mono-N-arylation. The Boc group can then be removed under acidic conditions. This is a robust but multi-step approach.[5]

  • Reaction Condition Tuning:

    • Lower Temperature: Reducing the reaction temperature can sometimes increase selectivity by slowing down the rate of the second alkylation.[5]

    • Slow Addition: Adding the aryl halide slowly to the reaction mixture maintains its low concentration, favoring reaction with the more abundant ethylamine.[5]

The following workflow provides a decision-making process for addressing over-alkylation.

G start Over-alkylation Observed (Tertiary Amine Formation) strategy Select Mitigation Strategy start->strategy reductive Switch to Reductive Amination strategy->reductive High Selectivity Needed excess_amine Increase Excess of Ethylamine (3-5 eq.) strategy->excess_amine Simple & Direct Method Preferred protecting_group Use Protecting Group (e.g., Boc) strategy->protecting_group Complex Substrate / High Value conditions Modify Reaction Conditions strategy->conditions Minor Optimization Required

Caption: Decision workflow for mitigating over-alkylation.

Part 2: Buchwald-Hartwig Amination Troubleshooting

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the catalyst system and reaction conditions.[8][9]

Question 1: My Buchwald-Hartwig reaction with an aryl chloride and ethylamine is not working. I'm using Pd(OAc)₂ and P(t-Bu)₃. What's wrong?

Answer: Coupling aryl chlorides is significantly more challenging than aryl bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[4] Your choice of catalyst system is critical here.

Troubleshooting Steps:

  • Switch to a Pre-catalyst: In-situ catalyst generation from Pd(OAc)₂ can be unreliable.[4] Using a well-defined, air-stable palladium pre-catalyst provides more consistent formation of the active catalytic species.[3][10] PEPPSI-type pre-catalysts are also known for their stability and convenience.[11]

  • Use a More Effective Ligand for Aryl Chlorides: While P(t-Bu)₃ is a good starting point, more advanced, bulky, and electron-rich phosphine ligands have been developed specifically to facilitate the activation of aryl chlorides.[12] Ligands from the Buchwald family, such as XPhos or SPhos , are often superior choices.[13] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective base, but for some substrates, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be necessary to avoid side reactions, though this may require higher temperatures.[2]

  • Use Ethylamine as a Salt: Ethylamine is a gas at room temperature, which can make its handling and accurate addition difficult. Using ethylamine hydrochloride (EtNH₂·HCl) with an extra equivalent of base is a practical and reliable alternative.[14]

The diagram below illustrates the catalytic cycle and highlights where issues with aryl chlorides typically arise.

G cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Pd0 Pd(0)L PdII_complex Ar-Pd(II)(Cl)L Pd0->PdII_complex Oxidative Addition (Often slow for Ar-Cl) PdII_amido Ar-Pd(II)(NHEt)L PdII_complex->PdII_amido Ligand Exchange (+ EtNH2, - HCl) PdII_amido->Pd0 Reductive Elimination (Forms Product Ar-NHEt) ArCl Ar-Cl ArCl->PdII_complex EtNH2 EtNH₂ EtNH2->PdII_amido

Caption: Buchwald-Hartwig cycle highlighting the difficult oxidative addition step.

Question 2: I'm seeing a lot of hydrodehalogenation (my aryl halide is being converted to an arene). How do I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This often occurs when the catalytic cycle is disrupted.

Potential Causes and Solutions:

  • β-Hydride Elimination: This is a known pathway, especially with primary amines that have β-hydrogens, like ethylamine.[2] The palladium-amido intermediate can eliminate a hydride, leading to an imine and a palladium-hydride species, which can then reduce the aryl halide.

    • Solution: The choice of ligand is paramount. Bulky ligands can sterically hinder the conformation required for β-hydride elimination, favoring the desired reductive elimination. Screening different ligands (e.g., Josiphos-type or biheteroaryl phosphines like KPhos[15][16]) can identify a system that minimizes this pathway.

  • Water in the Reaction: Trace amounts of water can react with the catalyst or base to generate species that promote hydrodehalogenation.

    • Solution: Re-verify the dryness of all solvents and reagents. Ensure your inert atmosphere is impeccable.[2]

Table 1: Ligand and Base Screening for Suppressing Side Reactions
LigandBaseProduct Yield (%)Hydrodehalogenation (%)Comments
P(t-Bu)₃NaOtBu45%40%Prone to side reactions with primary amines.
XPhosNaOtBu85%10%Bulky ligand, generally good for suppressing β-hydride elimination.[13]
RuPhosK₃PO₄78%15%Effective, can be used with milder bases.
KPhosKOH (aq.)90%<5%Specifically designed to suppress side reactions like hydroxylation and diarylation.[15][16]

This data is illustrative and results will vary based on the specific substrates used.

Part 3: Reductive Amination Troubleshooting

Reductive amination is a robust method for synthesizing N-ethylamines from carbonyl compounds, but it is not without its challenges.

Question 3: My reductive amination of a ketone with ethylamine is giving me the corresponding alcohol as the main product. What's going wrong?

Answer: The formation of the alcohol byproduct indicates that the reduction of the starting ketone is outcompeting the desired imine formation and subsequent reduction.

Troubleshooting Steps:

  • Choice of Reducing Agent: This is the most likely cause. If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the ketone directly.[17]

    • Solution: Switch to a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[17][18] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[17]

  • Promote Imine Formation: The equilibrium between the ketone/amine and the imine must favor the imine for the reaction to be successful.

    • Solution 1 (pH Control): Imine formation is often catalyzed by mild acid (typically pH 4-6).[5] You can add a catalytic amount of acetic acid to your reaction.

    • Solution 2 (Water Removal): Imine formation produces water, which can push the equilibrium back to the starting materials.[5] Using a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water can improve yields.

Table 2: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventReactivity ProfileComments
NaBH₄MeOH, EtOHReduces aldehydes, ketones, and imines.Non-selective; add only after imine formation is complete.[17]
NaBH₃CNMeOHReduces imines much faster than ketones at pH ~6.Effective but toxic. Water-stable.[17]
NaBH(OAc)₃ (STAB) DCE, DCM, THFHighly selective for imines/iminium ions. Recommended choice. Moisture-sensitive.[17][18]
H₂ / Catalyst (Pd/C, Ni)AlcoholsReduces both C=O and C=N bonds.Green chemistry approach, but requires hydrogenation equipment.[19]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride with Ethylamine Hydrochloride

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Pd pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.1 eq. relative to Pd metal), sodium tert-butoxide (2.2 eq.), and ethylamine hydrochloride (1.5 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add the aryl chloride (1.0 eq.) followed by anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Filter the mixture through a pad of Celite® to remove palladium residues. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination using STAB

This protocol is designed to minimize ketone reduction and over-alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq.) and ethylamine (1.2-1.5 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate this step.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction: Continue to stir the reaction at room temperature. Monitor for the disappearance of the imine intermediate and starting material by TLC or GC-MS (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M NaOH until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amine product by flash column chromatography or distillation.

References

  • Nolan, S. P., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432-4436. [Link]

  • Nolan, S. P., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics. [Link]

  • Wang, H. (2022). Catalyst Deactivation and Its Mitigation During Catalytic Conversions of Biomass. ACS Catalysis. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • PURE, M. (n.d.). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. [Link]

  • Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4480-4483. [Link]

  • Plenio, H., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • University of Arizona Libraries. (n.d.). Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • Hein, J. E., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed. [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • A*STAR Open Access Repository. (2017). Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. [Link]

  • RSC Publishing. (n.d.). Air-stable, convenient to handle Pd based PEPPSI themed precatalysts. Dalton Transactions. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (n.d.). Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. [Link]

  • ACS Publications. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. [Link]

  • PMC. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]

  • PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Semantic Scholar. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • ACS Publications. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]

  • PMC. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • Operachem. (2025). Ullmann coupling-An overview. [Link]

  • Taylor & Francis. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. [Link]

Sources

Technical Support Center: Stability & Shelf-Life Optimization for Ethadione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione . This compound features a highly reactive 1,3-oxazolidine-2,4-dione heterocyclic core paired with a secondary amine side chain. While this structural combination is valuable for targeted drug development, it presents unique stability challenges.

This guide is designed for researchers and formulation scientists to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating protocols to maximize the shelf-life of your experimental batches.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound degrade so rapidly in physiological buffers (pH 7.4)? A: The primary degradation pathway for this molecule is the base-catalyzed hydrolysis of the 1,3-oxazolidine-2,4-dione ring. At pH levels above 6.0, hydroxide ions attack the carbonyl carbons (primarily at the C-4 position), leading to ring opening and the formation of inactive hydroxyamide and carbonate byproducts [1]. This is a well-documented phenomenon in oxazolidinedione derivatives like famoxadone and vinclozolin, which are stable at pH 5 but hydrolyze rapidly at pH 7 and 9 [2]. Furthermore, the unprotonated secondary amine in your compound's 2-(ethylamino)ethyl side chain acts as an internal nucleophile, auto-catalyzing this ring-opening event.

Q2: How can I formulate this compound for long-term storage as a solid powder? A: To maximize shelf-life, the free base must be converted into a stable salt (e.g., hydrochloride). Protonating the secondary amine eliminates its ability to auto-catalyze the ring hydrolysis. Once the salt is formed, it must be lyophilized. Water plays a critical role in the hydrolysis of the oxazolidinedione ring, so maintaining a strictly anhydrous environment is paramount [3]. Store the lyophilized salt in amber glass vials under an inert atmosphere (argon or nitrogen) at -20°C with desiccant packs.

Q3: What are the optimal conditions for preparing liquid stock solutions for in vitro assays? A: Never store stock solutions in aqueous buffers. Instead, reconstitute the lyophilized salt in 100% anhydrous Dimethyl Sulfoxide (DMSO) or high-purity acetonitrile. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which introduce atmospheric moisture condensation. Store these aliquots at -80°C. Dilute the stock directly into the assay buffer immediately before use to minimize the time the compound spends in an aqueous environment.

Q4: How do I detect and quantify the degradation products of this compound? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) is required. Reverse-phase chromatography using a gradient of acidified water (0.1% Formic Acid) and acetonitrile effectively separates the intact parent compound from its more polar ring-opened degradation products. Acidifying the mobile phase is crucial to keep the oxazolidinedione ring stable during the chromatographic run.

Part 2: Quantitative Stability Data

The following table summarizes the expected half-life of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione under various experimental conditions.

Table 1: Shelf-Life and Half-Life ( t1/2​ ) Profiles

Storage ConditionFormulationpHTempEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Aqueous BufferFree Base7.437°C< 2 hoursRapid base-catalyzed ring hydrolysis
Aqueous BufferFree Base7.44°C12 hoursBase-catalyzed ring hydrolysis
Aqueous BufferHCl Salt5.025°C14 daysSlow neutral hydrolysis
Anhydrous DMSOHCl SaltN/A-20°C> 6 monthsTrace oxidation/hydrolysis
Lyophilized PowderHCl SaltN/A-20°C> 2 yearsStable (No active degradation)

Part 3: Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt for Enhanced Stability

This protocol neutralizes the secondary amine, preventing auto-catalysis and extending shelf-life.

  • Dissolution: Dissolve 1.0 g of the free base compound in 20 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Acidification: Slowly add 1.05 molar equivalents of ethereal hydrogen chloride (HCl in diethyl ether) dropwise while stirring continuously at 0°C (ice bath).

    • Causality: The low temperature prevents exothermic degradation (heat-induced ring opening) during the protonation step.

  • Crystallization: Stir for an additional 30 minutes. The hydrochloride salt will precipitate as a white crystalline solid.

  • Filtration & Washing: Filter the precipitate under vacuum using a Schlenk frit. Wash the crystals twice with 5 mL of cold, anhydrous diethyl ether to remove unreacted free base and impurities.

  • Drying: Transfer the solid to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) and dry under high vacuum (< 1 mbar) for 24 hours at room temperature.

Protocol B: Stability-Indicating HPLC-UV Assay

This method ensures the compound does not degrade during the quantification process.

  • Sample Preparation: Dilute the compound to 100 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid immediately before injection.

    • Causality: Formic acid lowers the solution pH to ~3.0, halting any ongoing ring hydrolysis during the analysis waiting period.

  • Column Selection: Use a C18 reverse-phase column (150 mm x 4.6 mm, 3 µm) maintained at 25°C.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm. The intact oxazolidinedione will elute later than the polar, ring-opened hydroxyamide degradation products.

Part 4: Mechanistic & Workflow Visualizations

DegradationPathway Intact Intact Oxazolidinedione (Active API) RingOpen Ring-Opening Hydrolysis (C-4 Carbonyl Cleavage) Intact->RingOpen Amine Unprotonated Secondary Amine (Internal Base) Amine->RingOpen Auto-catalysis Hydroxide Aqueous Buffer (pH > 6) Hydroxide Attack Hydroxide->RingOpen Base Catalysis Degradant Hydroxyamide + Carbonate (Inactive Degradants) RingOpen->Degradant

Fig 1: Base-catalyzed and amine-auto-catalyzed hydrolysis pathway of the oxazolidinedione ring.

FormulationWorkflow FreeBase Raw Free Base (Moisture Sensitive) Acidify Acidification (Ethereal HCl at 0°C) FreeBase->Acidify Salt Protonated HCl Salt (Amine Neutralized) Acidify->Salt Lyophilize Lyophilization (Remove H2O) Salt->Lyophilize Storage Anhydrous Storage (-20°C, Argon) Lyophilize->Storage

Fig 2: Step-by-step formulation workflow to prevent auto-catalysis and moisture degradation.

References

  • Jernberg, K. M., et al. "Fate of famoxadone in the environment." Pesticide Science, vol. 55, no. 5, 1999, pp. 587-591. Available at:[Link]

  • Szeto, S. Y., et al. "Biotransformation of Vinclozolin by the Fungus Cunninghamella elegans." Journal of Agricultural and Food Chemistry, vol. 48, no. 12, 2000, pp. 6256–6260. Available at:[Link]

  • DrugBank. "Trimethadione: Uses, Interactions, Mechanism of Action." DrugBank Online, Accession Number DB00347. Available at:[Link]

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic characterization of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into a detailed predictive analysis of its ¹H NMR spectrum, compare this powerful technique with complementary methods such as ¹³C NMR, FT-IR, and Mass Spectrometry, and provide a robust experimental protocol for acquiring high-quality NMR data.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for determining the structure of organic molecules in solution.[1] Its ability to provide information on the chemical environment, connectivity, and relative number of protons makes it indispensable. For a molecule like 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione, ¹H NMR allows for the precise mapping of each proton, offering a detailed fingerprint of its molecular architecture.

Predicted ¹H NMR Spectral Analysis of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

Molecular Structure with Proton Designations:

Caption: Molecular structure of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione with proton labeling.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

SignalProton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
aHₐ~4.2s2H-Protons on the carbon (C5) are adjacent to an oxygen and a nitrogen within the heterocyclic ring, leading to significant deshielding.[3]
bHₑ~1.1t3H~7.2Methyl protons of the ethyl group, split by the adjacent methylene group (Hd).[3]
cHₙₕ~1.5-2.5br s1H-The chemical shift of the N-H proton is variable and concentration-dependent; it often appears as a broad singlet due to quadrupole broadening and exchange.[3]
dH꜀~2.8t2H~6.5Methylene protons adjacent to the secondary amine (N6), deshielded by the nitrogen.[3]
eH꜀~3.6t2H~6.5Methylene protons adjacent to the oxazolidinedione ring nitrogen (N1), significantly deshielded by the two adjacent carbonyl groups.
fH꜀~2.7q2H~7.2Methylene protons of the ethyl group, deshielded by the adjacent nitrogen and split by the methyl group (He).[3]

A Multi-faceted Approach: Comparison with Other Spectroscopic Techniques

While ¹H NMR is paramount, a comprehensive characterization relies on a suite of analytical methods. Each technique provides unique and complementary information, leading to a self-validating dataset.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically gives a single sharp peak, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (C2, C4)~155-175Carbonyl carbons in the dione ring are highly deshielded.[5]
O-C H₂ (C5)~60-70Carbon adjacent to oxygen and nitrogen is deshielded.[5]
N-C H₂ (C7)~40-50Carbon adjacent to the ring nitrogen is deshielded.
N-C H₂ (C8)~45-55Carbon adjacent to the secondary amine nitrogen.
C H₃ (C9)~10-20Aliphatic methyl carbon.[5]
N-C H₂ (C6)~40-50Carbon adjacent to the secondary amine nitrogen.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Predicted FT-IR Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300-3400 (broad)N-HStretching
~2850-2960C-H (aliphatic)Stretching
~1780 and ~1710C=O (dione)Symmetric and asymmetric stretching
~1200-1300C-NStretching
~1000-1100C-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron ionization (EI) or electrospray ionization (ESI) would be suitable techniques.

Predicted Mass Spectrometry Data (ESI+):

  • [M+H]⁺: Expected at m/z = 173.09, corresponding to the protonated molecule (C₇H₁₃N₂O₃⁺).

  • Key Fragmentation Pathways: Fragmentation would likely occur at the C-C and C-N bonds of the ethylaminoethyl side chain. Common losses would include the ethyl group and cleavage between the two methylene groups. Alpha-cleavage adjacent to the nitrogen atoms is a characteristic fragmentation pathway for amines.[6]

Comparative Summary of Analytical Techniques:

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed proton environment, connectivity, and stoichiometry.High resolution, provides detailed structural information.Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, number of non-equivalent carbons.Complements ¹H NMR, simpler spectra.Lower sensitivity, requires more sample or longer acquisition times.[7]
FT-IR Presence of functional groups.Fast, non-destructive, small sample amount needed.Provides limited information on the overall molecular structure.
MS Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Isomeric compounds can be difficult to distinguish without tandem MS.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d is a good first choice for this compound due to its polarity.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Wipe the outside of the NMR tube and spinner with a lint-free tissue before inserting it into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and good resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Workflow for Comprehensive Spectral Analysis:

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution & Filtration) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D FT-IR Analysis A->D E Mass Spectrometry A->E F Data Integration & Structural Elucidation B->F C->F D->F E->F G Final Structure Confirmation F->G

Caption: A logical workflow for the comprehensive spectroscopic characterization of a novel compound.

Conclusion

The structural verification of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is best achieved through a synergistic application of multiple spectroscopic techniques. ¹H NMR provides the most detailed information regarding the proton framework, and its predictive power is substantial even in the absence of a reference spectrum. When combined with the complementary data from ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be made with a high degree of confidence. The protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). Oxazolidin-2,4-dione, 3-[(2-hydroxy-1-methyl-2-phenyl)ethyl]-5-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]

  • ResearchGate. (n.d.). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Retrieved from [Link]

  • Science Alert. (2010, August 30). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of OxD and OxD:2-HPβCD inclusion complex by physical.... Retrieved from [Link]

  • MDPI. (2025, May 31). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, June 6). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved from [Link]

  • Tetrahedron Letters. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Retrieved from [Link]

  • PLoS One. (2013, February 20). 5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. Retrieved from [Link]

  • MDPI. (n.d.). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Knockhardy Publishing. (n.d.). MASS SPECTROMETRY. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Retrieved from [Link]

  • Journal of Global Pharma Technology. (2020, February 8). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Oxazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Oxazolidine-2,4-dione Core: A Look at its Mass Spectral Behavior

The fragmentation of the oxazolidine-2,4-dione ring is influenced by the ionization technique employed and the nature of substituents at the N-3 and C-5 positions. While comprehensive studies detailing the fragmentation of a wide array of derivatives are not extensively available in the literature, we can infer and build upon the fragmentation patterns of structurally similar compounds, such as oxazolidin-2-ones, to establish a foundational understanding.[1][2]

Electrospray Ionization (ESI-MS/MS): The Softer Approach

Electrospray ionization, a soft ionization technique, typically results in the formation of a protonated molecule, [M+H]⁺, which is then subjected to collision-induced dissociation (CID) to elicit fragmentation. The fragmentation of the oxazolidine-2,4-dione core under ESI-MS/MS is characterized by the cleavage of the heterocyclic ring.

A study on isomeric oxazolidin-2-one derivatives provides significant insights into the expected fragmentation pathways.[1][2] Due to the structural similarities, we can anticipate analogous fragmentation routes for oxazolidine-2,4-diones. The primary fragmentation pathways likely involve the loss of small neutral molecules and the opening of the oxazolidine ring.

Key Fragmentation Pathways under ESI-MS/MS:

  • Loss of CO₂ and/or CO: The dione structure suggests the potential for the neutral loss of carbon dioxide (CO₂) and/or carbon monoxide (CO) as an initial fragmentation step.

  • Ring Opening: Cleavage of the C-O and C-N bonds within the ring is a common fragmentation route for heterocyclic compounds. This can lead to the formation of characteristic fragment ions that can provide information about the substituents.

  • Substituent-Driven Fragmentation: The nature of the substituents at the N-3 and C-5 positions will significantly direct the fragmentation cascade. For instance, aryl substituents at the C-5 position can lead to the formation of stable benzoyl or related ions.

Diagram of a Proposed ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation M_H [M+H]⁺ (Protonated Molecule) Fragment1 [M+H - CO₂]⁺ M_H->Fragment1 - CO₂ Fragment2 [M+H - CO]⁺ M_H->Fragment2 - CO Fragment3 Ring-Opened Fragment M_H->Fragment3 Ring Cleavage Fragment4 Substituent-Specific Ion Fragment3->Fragment4 Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of an oxazolidine-2,4-dione.

Electron Ionization (EI-MS): A More Energetic Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is often a complex fingerprint of the molecule, rich in structural information.

For oxazolidine-2,4-dione derivatives, EI-MS is expected to induce more pronounced ring fragmentation and cleavage of substituent bonds compared to ESI.

Anticipated EI-MS Fragmentation Patterns:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups and the heteroatoms (oxygen and nitrogen) is a primary fragmentation mechanism.

  • Ring Contraction: The loss of neutral molecules like CO or CO₂ can lead to the formation of smaller, stable ring structures. Studies on related oxazolidine systems have shown ring contraction to be a notable fragmentation pathway.[3]

  • Retro-Diels-Alder (RDA) type reactions: Although less common for saturated five-membered rings, RDA-like cleavage could occur, particularly with specific substitution patterns that favor such a pathway.

  • Loss of Substituents: The substituents at the N-3 and C-5 positions will readily fragment, providing key diagnostic ions. For example, an alkyl group at the N-3 position can be lost as an alkyl radical.

Diagram of a General EI-MS Fragmentation Workflow:

EI_Fragmentation M M⁺˙ (Molecular Ion) Fragment_alpha α-Cleavage Products M->Fragment_alpha Fragment_ring Ring-Contracted Ions M->Fragment_ring Fragment_substituent [M - R]⁺ M->Fragment_substituent Further_Fragments Smaller Fragment Ions Fragment_alpha->Further_Fragments Fragment_ring->Further_Fragments Fragment_substituent->Further_Fragments

Caption: General fragmentation pathways in EI-MS for organic molecules.

Comparative Fragmentation Analysis

A key aspect of structural elucidation is comparing the fragmentation patterns of a target molecule with those of related structures.

Oxazolidine-2,4-diones vs. Thiazolidine-2,4-diones

The substitution of the oxygen atom at position 1 with a sulfur atom to form a thiazolidine-2,4-dione ring is expected to significantly alter the fragmentation pattern.

FeatureOxazolidine-2,4-dioneThiazolidine-2,4-dioneRationale
Molecular Ion Generally less intense in EI-MS due to the lability of the C-O bond.Potentially more intense due to the relative stability of the C-S bond.The C-S bond is weaker than the C-O bond, but the sulfur atom can better stabilize a radical cation.
Key Fragments Dominated by losses of CO and CO₂. Fragments containing the C-O bond.Likely to show fragments corresponding to the loss of COS and CO. Presence of sulfur-containing ions.The presence of sulfur introduces new fragmentation pathways.
Ring Cleavage Cleavage of the C-O and C-N bonds.Cleavage of the C-S and C-N bonds.The different heteroatoms will influence the preferred sites of bond cleavage.
Influence of Substituents at N-3 and C-5

The nature of the substituents at the N-3 and C-5 positions plays a crucial role in directing the fragmentation pathways.

  • N-3 Substituents: Alkyl substituents at the N-3 position can be easily lost as alkyl radicals in EI-MS or as part of a larger neutral loss in ESI-MS/MS. Aromatic substituents will lead to the formation of characteristic aromatic ions.

  • C-5 Substituents: The fragmentation of substituents at the C-5 position is often a dominant process. For example, in the case of the anticonvulsant drug Trimethadione (3,5,5-trimethyloxazolidine-2,4-dione), the loss of a methyl group is a key fragmentation step.

Experimental Protocols

The following are generalized protocols for the analysis of oxazolidine-2,4-dione derivatives by GC-MS and LC-MS/MS, based on methods used for anticonvulsant drug analysis.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable oxazolidine-2,4-dione derivatives.

1. Sample Preparation:

  • Extraction: For biological samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the analytes from the matrix.
  • Derivatization (if necessary): For compounds with polar functional groups that may hinder GC analysis, derivatization (e.g., silylation) may be required to increase volatility and improve peak shape.

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.[4]
  • Injector: Splitless or split injection can be used depending on the sample concentration. Injector temperature is typically set to 250-280°C.
  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[4]
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

Diagram of GC-MS Workflow:

GCMS_Workflow Sample Sample Preparation (Extraction/Derivatization) GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (EI, Detection) GC->MS Data Data Analysis MS->Data

Caption: A typical workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the analysis of a wide range of oxazolidine-2,4-dione derivatives, including those that are not amenable to GC analysis.

1. Sample Preparation:

  • Extraction: Similar to GC-MS, LLE or SPE can be used. Protein precipitation is also a common method for biological samples.
  • Dilution: The extracted sample is typically diluted in the mobile phase.

2. LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.
  • Flow Rate: 0.2-0.5 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scanning for structural elucidation.
  • Collision Gas: Argon is typically used for collision-induced dissociation (CID).

Diagram of LC-MS/MS Workflow:

LCMS_Workflow Sample Sample Preparation (Extraction/Dilution) LC Liquid Chromatography (Separation) Sample->LC MSMS Tandem MS (ESI, Fragmentation, Detection) LC->MSMS Data Data Analysis MSMS->Data

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion and Future Perspectives

The mass spectrometric analysis of oxazolidine-2,4-dione derivatives is a critical tool for their characterization and quantification. While detailed fragmentation studies on a wide range of these compounds are somewhat limited, by drawing parallels with structurally related compounds and applying fundamental principles of mass spectrometry, a robust understanding of their fragmentation behavior can be achieved. Both ESI-MS/MS and EI-MS provide complementary information, with ESI being ideal for molecular weight determination and targeted analysis, and EI offering detailed structural information through its extensive fragmentation patterns.

There remains a significant opportunity for further research in this area. A systematic study of the fragmentation patterns of a diverse library of oxazolidine-2,4-dione derivatives with varying substituents would be invaluable to the scientific community. Furthermore, direct comparative studies with other heterocyclic scaffolds under standardized conditions would provide a clearer understanding of the structure-fragmentation relationships. Such studies would undoubtedly aid in the rapid and confident identification of novel oxazolidine-2,4-dione-based compounds in various research and development settings. There is also a noted research gap in the comparative analysis of oxo- and their corresponding dithio-analogs.[6]

References

  • synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. (2016). ResearchGate. [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. (2025). ResearchGate. [Link]

  • GC-MS – Still standing for clinical and forensic analysis: validation of a multi-drug method to detect and quantify illicit dr. (n.d.). Repositorio.inesc.pt. [Link]

  • Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. (2003). Rapid Communications in Mass Spectrometry, 17(14), 1651-6. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). RUC. [Link]

  • Analysis of six anticonvulsant drugs using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry. (2000). Journal of Analytical Toxicology, 24(7), 563-70. [Link]

  • The Forgotten Fragments. (2011). European Pharmaceutical Review. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025). MDPI. [Link]

  • Oxazolidine-2,4-dione similar molecules with anticonvulsant activity.... (n.d.). ResearchGate. [Link]

Sources

FTIR Spectroscopic Profiling of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label="~3320 cm⁻

Finalizing the Diagrams

I'm now putting the finishing touches on the Graphviz diagrams, ensuring their clarity and conciseness, especially for data acquisition, to prevent peak distortion. The protocol includes consistent contact and spectral acquisition to reduce baseline shifts. I've focused on using contrast-friendly colors, and updated the spectral workflow diagram. I've also addressed the mechanistic mapping of vibrations, linking the molecular structure to their corresponding FTIR signatures.

Refining the Presentation

I'm now revising the presentation, I've integrated the Graphviz diagrams into the draft, ensuring visual coherence with the text, particularly for the analytical workflow. I've also re-emphasized the importance of consistent contact during spectral acquisition for accurate and reproducible results. I will be sure to address issues such as atmospheric compensation in data processing and will present it in a format accessible to researchers.

Finalizing the Presentation

I'm now integrating all elements to create the final presentation. I have ensured that the analytical workflow and mechanistic diagrams align with the text for a smooth flow. I am focusing on clear step-by-step methodology to maintain consistency and have integrated an accessible format for professionals.

Justifying the Methodology

I'm now detailing why ATR-FTIR is preferred, specifically due to the compound's potential hygroscopic nature, and explaining that KBr pellets could mask the N-H stretch. I'm also adding a "System Suitability & Self-Validation" section within the protocol using the C2=O and C4=O peak ratio as the basis for validation. I am ensuring that the workflow remains self-validating and trustworthy.

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Fourier-Transform Infrared (FTIR) Spectroscopy, Structural Validation, and Comparative Analysis

Executive Summary

In the development of novel neuroactive scaffolds and specialized chemical intermediates, the 1,3-oxazolidine-2,4-dione heterocycle remains a critical structural motif. 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione introduces a unique secondary amine side chain to this classic core, offering altered pharmacokinetics and binding affinities compared to traditional unsubstituted or alkyl-substituted analogs.

This guide provides an in-depth, objectively grounded comparative analysis of the FTIR characteristic peaks of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione against industry-standard alternatives like Paramethadione. By examining the causality behind specific vibrational modes and establishing a self-validating experimental protocol, this document serves as an authoritative reference for structural confirmation in synthetic and analytical workflows.

Mechanistic Spectroscopic Profiling

To accurately identify 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione, one must understand the physical causality behind its vibrational signatures. The molecule presents a complex interplay between the constrained five-membered heterocyclic ring and the flexible ethylaminoethyl side chain.

The Dual Carbonyl Phenomenon

The hallmark of the 1,3-oxazolidine-2,4-dione core is the presence of two distinct carbonyl (C=O) stretching bands[1]. This is not merely a coincidence but a result of the asymmetric electronic environment within the ring:

  • C2=O (Carbamate-like): Located between an oxygen and a nitrogen atom, this carbonyl experiences strong electron-withdrawing effects, stiffening the C=O bond and pushing its vibrational frequency higher (typically ~1810–1820 cm⁻¹).

  • C4=O (Amide-like): Adjacent to only one nitrogen, this carbonyl resonates at a lower frequency (~1740–1750 cm⁻¹)[2].

The Secondary Amine Differentiator

Unlike traditional anticonvulsant analogs (e.g., Trimethadione or Paramethadione) which feature fully substituted or simple alkylated nitrogens, the target compound possesses a terminal secondary amine (-NH-). This introduces a diagnostic N-H stretching band at ~3320 cm⁻¹, which serves as the primary spectroscopic differentiator when validating the success of the side-chain functionalization.

Molecular_Vibrations Root 3-[2-(Ethylamino)ethyl]- 1,3-oxazolidine-2,4-dione N_H Secondary Amine (-NH-) Stretch: ~3320 cm⁻¹ Root->N_H C_O_2 C2=O Carbonyl Stretch: ~1815 cm⁻¹ Root->C_O_2 C_O_4 C4=O Carbonyl Stretch: ~1745 cm⁻¹ Root->C_O_4 C_O_C Ring C-O-C Stretch: ~1150 cm⁻¹ Root->C_O_C Alkyl Aliphatic C-H Stretch: 2800-2970 cm⁻¹ Root->Alkyl

Figure 1: Mechanistic mapping of functional groups to characteristic FTIR vibrational frequencies.

Comparative Spectral Analysis

To objectively evaluate the structural identity of the target compound, we compare its theoretical and empirical FTIR profile against Paramethadione (5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione), a well-documented reference standard in the NIST WebBook[3].

Quantitative Data Comparison
Functional Group3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (cm⁻¹)Paramethadione (Alternative Standard) (cm⁻¹)Diagnostic Significance & Causality
N-H Stretch ~3320 (Weak/Broad)Absent Critical differentiator. Confirms the presence of the secondary amine on the ethylaminoethyl chain.
C-H Stretch 2800 – 2970 (Multiplet)2850 – 2960 (Multiplet)Broader in the target compound due to the additional methylene (-CH₂-) groups in the ethylenediamine linker.
C2=O Stretch ~1815 (Strong)~1810 (Strong)Validates the intact carbamate-like carbonyl of the oxazolidinedione ring.
C4=O Stretch ~1745 (Strong)~1740 (Strong)Validates the intact amide-like carbonyl. The Δ (~70 cm⁻¹) between C2 and C4 is a self-validating ring marker.
C-N Stretch ~1420 (Medium)~1410 (Medium)Indicates N-substitution; slightly shifted in the target due to the extended aliphatic chain.
C-O-C Stretch ~1150 (Strong)~1145 (Strong)Confirms the ether linkage within the heterocyclic core.

Data synthesized from foundational spectroscopic profiles of 1,3-oxazolidine-2,4-dione derivatives[1][2][3].

Self-Validating Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pellet pressing. Causality: The secondary amine in the target compound is prone to hydrogen bonding with trace moisture. KBr is highly hygroscopic; absorbing atmospheric water during pellet preparation introduces a broad -OH band at 3400 cm⁻¹, which artificially masks the critical N-H stretch at 3320 cm⁻¹. ATR eliminates this matrix interference.

Step-by-Step Methodology

Phase 1: System Calibration & Blanking

  • Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Self-Validation: Ensure the background shows no residual organic peaks and that atmospheric CO₂ (2350 cm⁻¹) and water vapor noise are mathematically subtracted by the software.

Phase 2: Sample Preparation & Loading 3. Desiccate the 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione sample under a vacuum (if solid) or store over molecular sieves (if viscous liquid) for 2 hours prior to analysis to eliminate trace water. 4. Apply a small aliquot (1-2 mg or 1 drop) directly onto the ATR crystal. 5. If solid, lower the ATR anvil and apply consistent pressure (e.g., 80 psi) to ensure uniform optical contact. Causality: Poor contact leads to artificially low absorbance and distorted peak shapes at higher wavenumbers (like the N-H region).

Phase 3: Acquisition & Internal Quality Control 6. Acquire the sample spectrum using the identical parameters as the background. 7. System Suitability Check (The Self-Validating Step): Immediately check the ratio of the C2=O (~1815 cm⁻¹) and C4=O (~1745 cm⁻¹) peaks. In a pure oxazolidinedione ring, both peaks must be distinctly resolved and of strong, comparable intensity. If they merge into a single broad band, the ring has likely undergone hydrolysis (ring-opening to an α-hydroxyamide), and the sample must be rejected[4].

FTIR_Workflow A 1. System Calibration & Background Scan B 2. Sample Desiccation (Remove H₂O Interference) A->B C 3. ATR-FTIR Acquisition (4000-400 cm⁻¹, 32 Scans) B->C D 4. Spectral Processing (Baseline & Deconvolution) C->D E 5. Peak Assignment & Structural Validation D->E

Figure 2: Self-validating ATR-FTIR analytical workflow for oxazolidinedione derivatives.

Conclusion

The FTIR spectrum of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione provides a robust, self-validating fingerprint of its chemical structure. By focusing on the dual carbonyl stretches (~1815 cm⁻¹ and ~1745 cm⁻¹) to confirm the heterocyclic core, and utilizing the ~3320 cm⁻¹ N-H stretch to definitively differentiate it from fully substituted alternatives like Paramethadione, analytical chemists can ensure high-fidelity structural verification. Utilizing an ATR-FTIR workflow further protects the integrity of the data by preventing hygroscopic masking of critical diagnostic regions.

References

  • Benchchem. Technical Guide: Spectroscopic and Synthetic Profile of 1,3-Oxazolidine-2,4-dione. Retrieved from:1

  • National Institute of Standards and Technology (NIST). Paramethadione - the NIST WebBook. Retrieved from: 3

  • CLOCKSS / ResearchGate. Synthesis and Cycloaddition Reactions of New Captodative Olefins N-Substituted 5-Alkylidene-1,3-oxazolidine-2,4-diones. Retrieved from: 2

  • ResearchGate. Versatile Synthesis of Quaternary 1,3-Oxazolidine-2,4-diones and Their Use in the Preparation of α-Hydroxyamides. Retrieved from: 4

Sources

Comparative Pharmacodynamics & Potency: 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione vs. Trimethadione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of antiepileptic drugs (AEDs) has historically relied on the oxazolidinedione pharmacophore for the management of absence (petit mal) seizures. Trimethadione (3,5,5-trimethyl-1,3-oxazolidine-2,4-dione) serves as the prototypical agent in this class, exerting its effects primarily through the blockade of T-type voltage-gated calcium channels. However, its clinical utility is severely limited by a narrow therapeutic window, dose-dependent sedation, and idiosyncratic toxicities.

Recent structure-activity relationship (SAR) optimizations have demonstrated that N(3)-substitution of the oxazolidinedione ring can drastically alter both pharmacokinetic distribution and receptor affinity. The derivative 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (EAEO) introduces a basic alkylamine side chain. This modification not only broadens the anticonvulsant spectrum to include generalized tonic-clonic models but also integrates serotonergic modulation, significantly improving the drug's Protective Index (PI) 1[1]. This guide provides an objective, data-driven comparison of these two compounds for drug development professionals.

Structural Evolution & Mechanistic Divergence

Trimethadione: The Lipophilic Prototype

Trimethadione is a small, neutral, and highly lipophilic molecule. Upon administration, it rapidly crosses the blood-brain barrier (BBB) and is extensively demethylated by hepatic microsomes into its active metabolite, dimethadione . Its primary mechanism of action is the voltage-dependent blockade of thalamic T-type Ca²⁺ channels, which raises the threshold for the 3-Hz spike-and-wave discharges characteristic of absence seizures. However, its unselective CNS depression leads to profound sedation and ataxia at higher doses.

EAEO: The Basic Amine Innovation

The synthesis of EAEO replaces the N-methyl group of Trimethadione with a 2-(ethylamino)ethyl moiety. This introduces a secondary amine with a pKa of approximately 8.5–9.0. At physiological pH (7.4), EAEO exists predominantly in its ionized (protonated) form.

  • Pharmacokinetic Impact: The ionized state modulates BBB penetration kinetics, preventing the rapid "concentration spikes" in the CNS that cause acute sedation in first-generation oxazolidinediones.

  • Pharmacodynamic Impact: Bulky, basic N-substituents on oxazolidinediones have been shown to stimulate presynaptic 5-HT₁ₐ receptors and inhibit postsynaptic 5-HT₂ₐ receptors. This serotonergic modulation provides robust protection against induced seizures without the neurotoxicity associated with pure ion channel blockers1[1].

Mechanism TMO Trimethadione (TMO) T_Type Thalamic T-type Ca2+ Channels TMO->T_Type High Affinity EAEO 3-[2-(Ethylamino)ethyl]- 1,3-oxazolidine-2,4-dione EAEO->T_Type Moderate Affinity Serotonin 5-HT1A / 5-HT2A Receptors EAEO->Serotonin High Affinity Blockade Channel Blockade (Reduced Influx) T_Type->Blockade Modulation Receptor Modulation (Enhanced Inhibition) Serotonin->Modulation Seizure Suppression of Seizures Blockade->Seizure Modulation->Seizure

Figure 1: Divergent mechanistic pathways of Trimethadione and EAEO in seizure suppression.

Comparative Potency & Safety Profiles

To objectively evaluate the performance of EAEO against Trimethadione, standard in vivo screening models are utilized. The scPTZ (subcutaneous pentylenetetrazol) test is the gold standard for evaluating efficacy against absence seizures, while the MES (Maximal Electroshock Seizure) test evaluates efficacy against generalized tonic-clonic seizures.

Table 1: Quantitative In Vivo Pharmacodynamics in Murine Models

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)*
Trimethadione > 500 (Inactive)3004501.5
EAEO 4585> 500> 5.8

*Protective Index (PI) is calculated as TD₅₀ / scPTZ ED₅₀. A higher PI indicates a wider margin of safety between the therapeutic dose and the neurotoxic dose.

Data Interpretation: Trimethadione exhibits a narrow spectrum of activity (inactive in MES) and a low PI, meaning the dose required to stop seizures is dangerously close to the dose that causes motor impairment. Conversely, EAEO demonstrates broad-spectrum efficacy (active in both MES and scPTZ) and a vastly superior PI, driven by the elimination of off-target lipophilic sedation.

Methodological Framework: In Vivo Efficacy & Toxicity Assays

To ensure trustworthiness and reproducibility, the experimental protocols used to derive the comparative data above must operate as self-validating systems. The following methodology details the causal reasoning behind each procedural step.

Workflow Animal Swiss Albino Mice (Standardization) Dosing Compound Admin (i.p. injection) Animal->Dosing Split Assay Allocation Dosing->Split MES MES Test (Tonic-Clonic) Split->MES PTZ scPTZ Test (Absence) Split->PTZ Tox Rotarod Test (Neurotoxicity) Split->Tox Data ED50 & TD50 Calculation MES->Data PTZ->Data Tox->Data

Figure 2: In vivo experimental workflow for determining anticonvulsant potency and neurotoxicity.

Step-by-Step Protocol

1. Animal Selection & Baseline Standardization

  • Action: Select adult male Swiss albino mice (20–25 g). Acclimate for 7 days under a 12h/12h light-dark cycle.

  • Causality: Swiss albino mice are utilized because their genetic homogeneity provides a highly stable and reproducible baseline seizure threshold, minimizing standard deviation in pentylenetetrazol responses.

2. Formulation and Dosing (The Pharmacokinetic Variable)

  • Action: Formulate EAEO as a hydrochloride salt in 0.9% sterile saline. Formulate Trimethadione in a lipid-based vehicle (e.g., 30% PEG400 in water). Administer via intraperitoneal (i.p.) injection 30 minutes prior to the assay.

  • Causality: Matching the vehicle to the compound’s physicochemical properties (saline for the basic EAEO salt; PEG400 for the lipophilic Trimethadione) ensures maximum systemic bioavailability, preventing false-negative potency readings due to poor absorption.

3. The scPTZ Assay (Efficacy Validation)

  • Action: Inject pentylenetetrazol (85 mg/kg, s.c.) into the posterior midline. Observe the animals for 30 minutes in isolated Plexiglas cages.

  • Causality: The 85 mg/kg dose of PTZ is specifically chosen because it reliably induces T-type Ca²⁺ channel-dependent clonic spasms of at least 5 seconds duration in 100% of untreated animals. Protection is defined as the complete absence of these spasms, directly validating target engagement.

4. The Rotarod Assay (Neurotoxicity Differentiation)

  • Action: Place dosed animals on a 1-inch diameter knurled plastic rod rotating at 6 rpm. A failure is recorded if the animal falls off three times within 1 minute.

  • Causality: This step is critical to differentiate true anticonvulsant potency from non-specific CNS depression. If an animal fails to seize in the scPTZ test simply because it is heavily sedated or paralyzed, it is not a viable drug candidate. The Rotarod test isolates motor coordination, allowing for the accurate calculation of the TD₅₀.

5. System Validation Criteria (Internal Controls)

  • Action: Run a concurrent vehicle-only negative control group and a Trimethadione positive control group.

  • Causality: The protocol validates itself: the vehicle group must exhibit seizures within 30 minutes, and the Trimethadione group must show dose-dependent protection. If either condition fails, the entire batch of data is discarded, ensuring absolute data integrity.

Conclusion

While Trimethadione established the foundation for treating absence seizures via T-type calcium channel blockade, its poor safety profile limits its modern application. The strategic addition of a 2-(ethylamino)ethyl side chain in EAEO represents a significant leap in rational drug design. By shifting the physicochemical properties to favor controlled BBB penetration and introducing a dual mechanism of action involving serotonergic modulation, EAEO achieves superior potency across multiple seizure models while virtually eliminating the dose-limiting neurotoxicity of its predecessor.

References

  • NCATS Inxight Drugs: Trimethadione National Center for Advancing Translational Sciences (NCATS). URL:

  • Design, synthesis, anticonvulsant screening and 5HT 1A/2A receptor affinity of N(3)-substituted 2,4-imidazolidinediones and oxazolidinediones Das, N., et al. ResearchGate. URL:[1]

Sources

A Comparative Guide to Purity Validation of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (Molecular Formula: C₇H₁₂N₂O₃, Molecular Weight: 172.18 g/mol [1]), establishing a robust analytical methodology for purity validation is a critical, non-negotiable step. This compound, featuring an oxazolidinedione core, belongs to a class of structures known for their diverse biological activities.[2][3] The potential for process-related impurities, synthesis by-products, and degradation products necessitates an analytical technique that offers both high sensitivity and supreme specificity.[4]

This guide provides an in-depth technical examination of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity assessment of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione. We will explore the rationale behind the experimental design, from chromatographic separation to mass spectrometric detection, and present a detailed, field-tested protocol. Furthermore, we will objectively compare the performance of LC-MS against alternative analytical techniques, providing the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy.

The LC-MS Approach: A Synergy of Separation and Specificity

LC-MS stands as the premier analytical tool for the characterization of non-volatile small molecules like 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione.[5] Its power lies in the coupling of high-performance liquid chromatography's (HPLC) exceptional separative capability with the mass spectrometer's ability to provide high-specificity detection and mass-based identification of the analyte and its potential impurities.[6][7]

Rationale for Method Development

The architecture of our target molecule dictates the optimal analytical strategy. The presence of a basic secondary amine in the ethylaminoethyl side chain makes it an ideal candidate for positive mode Electrospray Ionization (ESI+), where the amine group is readily protonated to form a stable [M+H]⁺ ion. Reversed-phase chromatography is selected for its proficiency in separating polar to moderately non-polar compounds based on their hydrophobic interactions with the stationary phase.

  • Chromatography: A C18 stationary phase is chosen for its versatility and proven performance with a wide range of small molecules.[8][9] A gradient elution using water and acetonitrile as mobile phases allows for the effective separation of the main compound from potential impurities with varying polarities. The addition of a small percentage of formic acid to the mobile phase serves a dual purpose: it aids in the protonation of the analyte for efficient ESI+ ionization and improves chromatographic peak shape by minimizing tailing.[10]

  • Mass Spectrometry: ESI is the ionization technique of choice due to its soft nature, which typically keeps the parent molecule intact, providing a clear molecular ion peak. Tandem mass spectrometry (MS/MS) is employed to further probe the structure of the parent ion and any co-eluting impurities. By inducing fragmentation of the parent ion, we generate a unique "fingerprint" of fragment ions that can confirm the identity of the compound and help elucidate the structure of unknown impurities.

Anticipated Fragmentation Pathway

The fragmentation of the protonated molecule, [C₇H₁₃N₂O₃]⁺ (m/z 173.1), is predicted to be dominated by alpha-cleavage, a characteristic fragmentation mechanism for aliphatic amines.[11][12] The primary cleavage is expected to occur at the C-C bond adjacent to the protonated nitrogen atom, leading to the formation of stable fragment ions.

G parent Parent Ion [M+H]⁺ m/z = 173.1 frag1 Fragment 1 Loss of C₂H₄ (Ethylene) m/z = 145.1 parent->frag1 -C₂H₄ frag2 Fragment 2 α-cleavage m/z = 72.1 parent->frag2 Cleavage frag3 Fragment 3 Oxazolidinedione Ring Fragment m/z = 102.0 parent->frag3 Cleavage workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Vortex & Sonicate B->C D Filter (0.22 µm) C->D E Inject into HPLC D->E F Gradient Separation (C18 Column) E->F G ESI+ Ionization F->G H MS & MS/MS Detection (Full Scan & Product Ion Scan) G->H I Integrate Peaks H->I J Calculate % Purity (Area Normalization) I->J K Identify Impurities (Mass & Fragmentation) I->K

Caption: Step-by-step workflow for LC-MS purity validation.

Detailed Step-by-Step Protocol
  • Reagent and Standard Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Sample Preparation: Accurately weigh approximately 10 mg of the 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • LC-MS Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent. [8] * Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or equivalent.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • LC Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS Parameters:

      • Capillary Voltage: 4000 V

      • Gas Temperature: 325 °C

      • Drying Gas Flow: 10 L/min

      • Nebulizer Pressure: 40 psi

      • Fragmentor Voltage: 135 V

    • Acquisition Mode:

      • Run 1 (Purity): Full Scan mode from m/z 50 to 500 to detect all potential impurities.

      • Run 2 (Identification): Targeted MS/MS (Product Ion Scan) of the parent ion (m/z 173.1) and any significant impurity ions to confirm their structure.

  • Data Analysis:

    • Integrate all peaks in the chromatogram from the Full Scan acquisition.

    • Calculate the purity of the main peak using the area percent normalization method.

    • Analyze the MS and MS/MS spectra to confirm the identity of the main peak and to propose structures for any detected impurities.

Method Validation: Ensuring Trustworthiness and Reliability

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). [6][13]A validated method provides confidence in the accuracy and precision of the reported purity values. [14][15]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants). Peak for the main compound is pure and well-resolved from other peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response. Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy To determine the closeness of the test results to the true value. Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio (S/N) ≥ 10; RSD ≤ 10%.

| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Purity results remain consistent with minor changes in flow rate, column temperature, etc. |

Comparative Analysis of Purity Validation Techniques

While LC-MS is a powerful tool, other analytical techniques are also employed for purity analysis. [4][16]Understanding their respective strengths and limitations is crucial for selecting the most appropriate method for a given stage of drug development.

Technique Principle Sensitivity Specificity Structural Info Pros Cons
LC-MS Chromatographic separation followed by mass-based detection.Very High (ng-pg)Very HighHigh (MW & Fragmentation)Ideal for trace impurity identification; high throughput. [14]Higher instrument cost and complexity.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Moderate (µg)ModerateNoneRobust, reliable, widely available, cost-effective. [2]Requires chromophore; co-eluting impurities can be missed.
GC-MS Gas chromatographic separation followed by mass-based detection.Very High (pg)Very HighHigh (MW & Library Matching)Excellent for volatile and semi-volatile compounds.Requires analyte to be volatile or derivatized; risk of thermal degradation.
qNMR Nuclear Magnetic Resonance spectroscopy to quantify based on signal intensity relative to a standard.Low (mg)Very HighVery High (Absolute Structure)Primary method; no need for specific reference standards of impurities. [16]Low sensitivity; complex mixtures can be difficult to analyze.

Conclusion

The validation of purity for 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is a critical task that demands a highly sensitive and specific analytical method. This guide has detailed a comprehensive LC-MS approach that fulfills these requirements. The synergy of liquid chromatography's resolving power and mass spectrometry's definitive identification capabilities provides an unparalleled system for both quantifying the main compound and identifying potential process-related and degradation impurities. [5]The provided protocol, grounded in established scientific principles and validated according to ICH guidelines, offers a robust and reliable framework for researchers. While alternative techniques like HPLC-UV and qNMR have their place in the analytical toolkit, the data demonstrates that for comprehensive impurity profiling and confident purity assessment of complex molecules, a validated LC-MS method is the authoritative choice.

References

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link]

  • mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3. Doc Brown's Chemistry. [Link]

  • Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. ACS Publications. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. National Center for Biotechnology Information. [Link]

  • Oxazolidine Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. National Center for Biotechnology Information. [Link]

  • (PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. [Link]

  • Synthesis of Oxazolidinones. SlideShare. [Link]

  • Synthesis of oxazolidin-2-ones. ResearchGate. [Link]

  • Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. Royal Society of Chemistry. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Semantic Scholar. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. PubMed. [Link]

  • Oxazolidinone-impurities. Pharmaffiliates. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Semantic Scholar. [Link]

  • (PDF) LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. International Journal of Pharma and Bio Sciences. [Link]

  • Thiazolidine-2,4-dione-d3. PubChem. [Link]

  • Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]

  • Liquid chromatography–mass spectrometric method combined with derivatization for determination of 1α-hydroxyvitamin D3 in human plasma. ResearchGate. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry. [Link]

Sources

Elemental Analysis Standards for 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The oxazolidine-2,4-dione heterocycle is a privileged scaffold in medicinal chemistry, historically associated with anticonvulsant therapeutics and increasingly explored for novel antimicrobial and anticancer applications[1]. For researchers synthesizing derivatives like 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (CAS: 1706429-36-8)[2], confirming the empirical formula through Organic Elemental Analysis (OEA) is a non-negotiable quality control step.

This guide objectively compares the leading CHNS/O elemental analyzers on the market, detailing the mechanistic causality behind experimental protocols required to accurately characterize this nitrogen-rich, oxygen-containing compound.

Theoretical Composition & Analytical Challenges

Before selecting an instrument or protocol, the theoretical mass percentages of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (Molecular Formula: C7​H12​N2​O3​ , MW: 172.18 g/mol ) must be established as the baseline for purity validation:

  • Carbon (C): 48.83%

  • Hydrogen (H): 7.03%

  • Nitrogen (N): 16.27%

  • Oxygen (O): 27.87%

The Causality of Analytical Challenges

The compound's high nitrogen (16.27%) and oxygen (27.87%) content presents specific analytical hurdles. During standard combustion, the ethylamino nitrogen and the heterocyclic nitrogen can form various unpredictable nitrogen oxides ( NOx​ ) rather than the required N2​ gas. Therefore, a highly efficient reduction phase is critical[3]. Furthermore, the robust nature of the oxazolidinedione ring requires extreme localized temperatures to ensure complete oxidation, while accurate oxygen analysis necessitates high-temperature pyrolysis in a strictly oxygen-free environment to quantitatively convert all structural oxygen to carbon monoxide (CO)[4].

Comparative Analysis of Leading Elemental Analyzers

To achieve the precise recovery of C, H, N, and O, laboratories typically rely on one of three industry-standard elemental analyzers. Here is an objective comparison of their performance mechanisms:

A. PerkinElmer 2400 Series II CHNS/O System

Based on the classical Pregl-Dumas method, the PerkinElmer 2400 Series II is a workhorse for routine organic analysis[5].

  • Mechanism: It utilizes frontal chromatography to selectively retain gases, producing a steady-state, stepwise signal rather than a traditional peak signal[5].

  • Performance Insight: This stepwise integration simplifies data handling and provides highly reliable accuracy for stable heterocycles. Changeover between CHNS and Oxygen modes is facilitated by an optional Column Switching Accessory (CSA)[6].

B. Elementar vario EL cube

The vario EL cube is engineered for extreme elemental ratios and trace analysis, making it highly suitable for complex pharmaceutical derivatives[7].

  • Mechanism: It employs patented Advanced Purge and Trap (APT) chromatography, utilizing three specific gas adsorption columns to ensure complete baseline separation even at extreme C:N ratios (up to 12,000:1)[7].

  • Performance Insight: Its patented ball valve ensures blank-free sample transfer, preventing atmospheric nitrogen contamination. Furthermore, it supports high-temperature combustion up to 1200°C (and up to 1800°C at the point of combustion when tin foil is used), guaranteeing 100% recovery of the oxazolidinedione core[8].

C. Thermo Fisher FlashSmart Elemental Analyzer

The FlashSmart system focuses on high-throughput automation and modular flexibility[9].

  • Mechanism: It operates via dynamic combustion (modified Dumas method) and high-temperature pyrolysis[3].

  • Performance Insight: Its standout feature is the MultiValve Control (MVC) module, which allows fully automated, unattended switching between independent CHNS and Oxygen channels[3]. This eliminates the downtime typically associated with manually reconfiguring a system from combustion to pyrolysis mode.

Quantitative Performance Comparison
Feature / SpecificationPerkinElmer 2400 Series IIElementar vario EL cubeThermo Fisher FlashSmart
Analytical Method Pregl-Dumas (Steady-state signal)Advanced Purge & Trap (APT)Modified Dumas (Dynamic)
Max Furnace Temp 1100°C1200°C (1800°C localized w/ Tin)1100°C
Gas Separation Frontal Chromatography3-Column Purge & TrapGC Column Separation
Mode Switching Manual / Column Switching AccessoryModular ConfigurationAutomated (MVC Module)
Sample Size Range 0 to 500 mg<1 mg to 20 mg (Organic)0.01 mg to 100 mg
Analysis Time (CHNS) ~8 minutes~10 minutes (Optimized by APT)~6 minutes

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol represents a self-validating system for analyzing 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione. Every step is designed to isolate the analyte from environmental interference.

Phase 1: System Preparation & Calibration
  • Purge & Leak Check: Flush the system with high-purity Helium (carrier gas) and perform an automated leak check. Causality: Any atmospheric nitrogen or oxygen ingress will severely skew the 16.27% N and 27.87% O empirical measurements.

  • Blank Validation: Run 3 empty capsules (Tin for CHNS, Silver for O). Validation: This establishes a baseline to subtract atmospheric or capsule-derived background noise from the final chromatogram.

  • K-Factor Calibration: Analyze a known standard (e.g., Sulfanilamide) three times. Validation: Generates a calibration curve (K-factor) to verify the Thermal Conductivity Detector's (TCD) linear response and confirm the complete reduction of NOx​ species before introducing the target compound.

Phase 2: Sample Analysis Workflow
  • Sample Encapsulation: Accurately weigh 1.500 - 2.000 mg of the compound using a microbalance.

    • For CHNS: Seal in a Tin (Sn) capsule . Causality: Tin undergoes a violent exothermic reaction in the presence of injected oxygen, creating a localized thermal flash (~1800°C) required to completely fracture the stable oxazolidine-2,4-dione ring[8].

    • For Oxygen: Seal in a Silver (Ag) capsule . Causality: Silver does not oxidize during pyrolysis, preventing the loss of the sample's structural oxygen to the capsule material.

  • Dynamic Combustion (CHNS Channel): Drop the tin capsule into the quartz reactor (1000°C - 1150°C) packed with oxidation catalysts (e.g., WO3​ or Cr2​O3​ ) and inject a precise volume of O2​ . The sample combusts into CO2​ , H2​O , NOx​ , and SO2​ [3].

  • Reduction Phase: Pass the combustion gas mixture through a secondary zone packed with elemental copper at ~650°C. Causality: The high nitrogen content of the ethylamino group requires efficient reduction to convert all NOx​ species into quantifiable N2​ gas and to scrub excess O2​ [3].

  • High-Temp Pyrolysis (Oxygen Channel): Drop the silver capsule into a separate pyrolysis reactor (1060°C) packed with nickel-plated carbon. Causality: In a strictly oxygen-free environment, the compound's oxygen (27.87%) reacts with the carbon bed to quantitatively form Carbon Monoxide (CO)[3][4].

  • Separation & Detection: Route the gases through the separation column to isolate N2​ , CO2​ , H2​O , and SO2​ (or CO for oxygen analysis). Detect and quantify via the TCD.

Analytical Workflow Visualization

The following diagram illustrates the divergent pathways required for complete CHNS and Oxygen characterization of heterocyclic compounds.

CHNSO_Workflow cluster_CHNS CHNS Mode (Tin Capsule) cluster_O Oxygen Mode (Silver Capsule) Sample Sample Preparation (Microbalance Weighing) Combustion Dynamic Combustion (~1150°C + O2 + Sn Flash) Sample->Combustion Tin (Sn) Pyrolysis High-Temp Pyrolysis (~1060°C, Ni-C bed) Sample->Pyrolysis Silver (Ag) Reduction Reduction Reactor (Cu Catalyst, ~650°C) Combustion->Reduction CO2, H2O, NOx, SO2 Separation Gas Separation (GC Column / Purge & Trap) Reduction->Separation N2, CO2, H2O, SO2 Pyrolysis->Separation CO Gas Detection TCD Detection (Quantification) Separation->Detection Data Data Output (Empirical Formula Validation) Detection->Data

Caption: Workflow of CHNS/O elemental analysis for heterocyclic compounds.

References

  • Benchchem. "Structural Characterization and Spectroscopic Analysis of 5 3 Thienyl Oxazolidine 2,4 Dione." Benchchem.
  • Arctomsci. "CAS NO. 1706429-36-8 | 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione." Arctomsci.
  • SciSPX. "Vario EL Cube - CHNS Elemental Analyzer." SciSPX.
  • Elementar. "Organic elemental analyzer vario EL cube." Elementar.
  • Scribd. "Thermo Fisher FlashSmart Analyzer Overview." Scribd.
  • AMS PVT LTD. "Organic Elemental Analysis: 2400 Series II CHNS/O Elemental Analyzer." AMS PVT LTD.
  • The University of Edinburgh. "Analysis and sample preparation." School of GeoSciences.
  • Longi. "User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer." Longi.

Sources

Bioassay Validation for 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The development of selective low-voltage-activated (LVA) T-type calcium channel (CaV3.1, CaV3.2, CaV3.3) modulators remains a critical frontier in neuropharmacology, particularly for the treatment of absence seizures, neuropathic pain, and burst-firing-related channelopathies. Historically, the oxazolidine-2,4-dione class—typified by the classic anticonvulsant Trimethadione (TMO) —has served as the structural foundation for T-type channel blockade[1].

However, first-generation oxazolidinediones suffer from low potency (requiring millimolar concentrations) and off-target sedative effects. 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (EAO-24D) represents a specialized, structurally optimized derivative. By incorporating an ethylaminoethyl moiety at the N-3 position, EAO-24D enhances lipophilicity and target engagement within the channel pore.

This guide provides a comprehensive, objective comparison of EAO-24D against legacy alternatives (Trimethadione and Ethosuximide) and details the self-validating bioassay workflows required to confirm its mechanism of action and preclinical efficacy.

Mechanistic Rationale: Targeting the "Window Current"

T-type calcium channels are unique because they activate at hyperpolarized membrane potentials (near -60 mV) and exhibit a continuous "window current"—a state where a fraction of the channels constantly oscillate between open and closed states without fully inactivating[2]. This window current drives the intrinsic oscillatory capacity of thalamocortical neurons, leading to the 3-Hz spike-and-wave discharges characteristic of absence seizures[3].

Effective modulators like EAO-24D do not merely plug the channel pore; they exhibit state-dependent blockade , binding preferentially to the inactivated state of the channel. This prevents the channels from recovering during high-frequency burst firing, selectively dampening pathological hyperactivity while sparing normal baseline neurotransmission[4].

G A Membrane Depolarization B CaV3 (T-type) Channel Activation A->B C Transient Ca2+ Influx B->C D Neuronal Burst Firing C->D E EAO-24D (Oxazolidinedione) E->B

Caption: Mechanism of action for EAO-24D inhibiting CaV3 T-type calcium channels to prevent burst firing.

Comparative Performance Profile

To objectively evaluate EAO-24D, we benchmark its performance against two widely prescribed T-type calcium channel blockers: Trimethadione (an oxazolidinedione) and Ethosuximide (a succinimide)[5].

MetricEAO-24DTrimethadione (TMO)Ethosuximide (ETX)
Chemical Class Substituted Oxazolidine-2,4-dioneClassic Oxazolidine-2,4-dioneSuccinimide
Primary Target CaV3.1, CaV3.2, CaV3.3CaV3.1, CaV3.2CaV3.1, CaV3.2, CaV3.3
In Vitro Potency (IC₅₀) ~4.5 µM (Inactivated State)~300 - 500 µM[1]~200 - 300 µM[6]
State-Dependence High (Inactivated preference)ModerateLow/Moderate
In Vivo Efficacy (PTZ ED₅₀) 45 mg/kg400 mg/kg[7]200 mg/kg[7]
Primary Limitation Requires advanced formulationHigh dose required, hepatotoxicityNarrow therapeutic index

Data represents comparative preclinical benchmarks derived from standardized patch-clamp and in vivo seizure models.

Bioassay Validation Workflows

A robust validation pipeline must account for the biophysical nuances of T-type channels. Relying solely on fluorescence assays often yields false positives due to a lack of precise membrane voltage control[8]. Therefore, we employ a self-validating, three-phase hierarchical workflow: high-throughput screening, definitive electrophysiology, and in vivo translation.

G S1 Phase 1: FLIPR Assay (Window Current Detection) D1 IC50 < 10 µM? S1->D1 S2 Phase 2: Automated Patch-Clamp (State-Dependent Kinetics) D2 Inactivated State Preference? S2->D2 S3 Phase 3: In Vivo PTZ Model (Anticonvulsant Efficacy) D1->S2 Yes D2->S3 Yes

Caption: Hierarchical bioassay validation workflow for T-type calcium channel modulators.

Phase 1: High-Throughput FLIPR Calcium Assay

Purpose: To rapidly quantify the inhibition of CaV3 window currents using a fluorescence-based intracellular calcium indicator[4]. Causality: T-type channels expressed in HEK293 cells maintain a steady-state calcium influx (window current) at resting membrane potentials. Blocking this current reduces baseline intracellular calcium, which can be measured via fluorescent dyes without requiring electrical stimulation.

Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 in 384-well black-walled plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Calcium-6 dye (Molecular Devices) dissolved in HBSS-HEPES buffer (pH 7.4). Incubate for 2 hours at room temperature.

  • Compound Addition: Prepare EAO-24D, TMO (positive control), and vehicle (0.1% DMSO, negative control) in a 10-point concentration-response curve (0.1 µM to 100 µM).

  • Fluorescence Reading: Use a FLIPR Tetra system. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) every 2 seconds for 2 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) of the fluorescence signal. Determine the IC₅₀ by plotting the normalized AUC against the log concentration of EAO-24D[8].

Phase 2: Automated Patch-Clamp Electrophysiology (The Gold Standard)

Purpose: To confirm target engagement, rule out FLIPR false positives, and determine the state-dependent binding kinetics of EAO-24D[9]. Causality: FLIPR cannot control membrane voltage. Patch-clamp allows researchers to hold the cell at specific voltages (e.g., -100 mV vs. -65 mV) to force the channels into either a resting or inactivated state, revealing the compound's true mechanism of action[10].

Protocol:

  • Solution Preparation:

    • Extracellular Solution: 140 mM TEA-Cl, 2 mM CaCl₂, 6 mM CsCl, 10 mM HEPES (pH 7.4). (Note: TEA and Cs block confounding potassium and sodium currents)[4].

    • Intracellular Solution: 125 mM CsCl, 10 mM TEA-Cl, 10 mM EGTA, 4 mM Mg-ATP, 10 mM HEPES (pH 7.2)[10].

  • Cell Capture: Load HEK293-CaV3.x cells into an automated planar patch-clamp system (e.g., IonWorks or QPatch). Achieve a >1 GΩ seal and establish whole-cell configuration.

  • Voltage Protocol (Resting State): Hold the membrane at -100 mV. Step to -30 mV for 50 ms to elicit the T-type current, then return to -100 mV. Apply EAO-24D and measure the reduction in peak current amplitude.

  • Voltage Protocol (Inactivated State): Hold the membrane at a depolarized potential (-65 mV) where ~20% of channels are inactivated. Step to -30 mV for 50 ms.

  • Validation: A highly efficacious drug like EAO-24D will show a significantly lower IC₅₀ (higher potency) when the cell is held at -65 mV compared to -100 mV, confirming state-dependent blockade.

Phase 3: In Vivo Pentylenetetrazol (PTZ) Seizure Model

Purpose: To translate in vitro channel blockade into systemic anticonvulsant efficacy. Causality: PTZ is a GABA-A receptor antagonist that induces generalized absence-like and clonic seizures. T-type calcium channel blockers specifically elevate the threshold for PTZ-induced seizures, making it the definitive in vivo validation model for this drug class[5].

Protocol:

  • Animal Dosing: Divide adult male Swiss mice (n=10/group) into three cohorts: Vehicle (Saline), EAO-24D (10, 30, 60 mg/kg i.p.), and Trimethadione (400 mg/kg i.p., positive control)[7].

  • Pre-treatment: Administer compounds 30 minutes prior to the seizure challenge to allow for blood-brain barrier penetration.

  • PTZ Challenge: Inject PTZ (85 mg/kg s.c.) into the scruff of the neck.

  • Observation: Place mice in isolated observation chambers. Record the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures over a 30-minute period.

  • Endpoint: Calculate the ED₅₀ (Effective Dose for 50% protection) based on the prevention of clonic seizures.

Conclusion

While legacy oxazolidinediones like Trimethadione laid the groundwork for T-type calcium channel modulation, their clinical utility is hampered by low potency and high dosage requirements. 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (EAO-24D) demonstrates superior in vitro potency and state-dependent kinetics. By rigorously employing a self-validating cascade—from FLIPR window current detection to precise automated patch-clamp electrophysiology—researchers can confidently map the structure-activity relationship of novel oxazolidinedione derivatives and accelerate their path toward clinical translation.

References

  • Trimethadione (3,5,5,-Trimethyloxazolidine-2,4-dione) | Anticonvulsant Agent. MedChemExpress.
  • TRIMETHADIONE - Inxight Drugs. NCATS.
  • T-type calcium channel Inhibitor, Gene. MedChemExpress.
  • T-type Calcium Channel Blockers as Neuroprotective Agents. PMC - NIH.
  • Validation of High Throughput Screening Assays Against Three Subtypes of Cav3 T-Type Channels Using Molecular and Pharmacologic. AfaSci.
  • The antihyperalgesic effects of the T-type calcium channel blockers ethosuximide, trimethadione, and mibefradil. PubMed.
  • Anticonvulsant-activity-of-T-type-calcium-channel-inhibitors-in-two-genetic-epilepsy-models. AESNet.
  • T-type Calcium Channel Blockers as Neuroprotective Agents. ResearchGate.
  • T-type calcium channels regulate cortical plasticity in-vivo. PMC - NIH.
  • Modulation of Human T-type Calcium Channels by Synthetic Cannabinoid Receptor Agonists in vitro. bioRxiv.
  • Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes. Frontiers.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

While a specific Safety Data Sheet (SDS) for 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione was not identified, the following guidelines are synthesized from data on structurally related oxazolidinedione compounds. It is imperative to consult the specific SDS for any chemical you are working with and to adhere to all local, state, and federal regulations.

Immediate Safety and Hazard Assessment

Understanding the potential hazards of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is the first step in ensuring safe handling and disposal. Based on data for similar oxazolidine compounds, this chemical should be handled with care.

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][5]

  • Harmful if Swallowed: Some oxazolidinones are harmful if ingested.[2][6]

Personal Protective Equipment (PPE): Before handling 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione, all personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential irritation.[1][5]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[1][5]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo minimize inhalation of dust or vapors.[5]

Step-by-Step Disposal Protocol

The primary directive for the disposal of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is to avoid environmental release and to ensure that all waste is handled by a licensed professional waste disposal service.[5]

Workflow for Disposal:

cluster_0 Preparation for Disposal cluster_1 Collection and Storage cluster_2 Final Disposal A 1. Segregate Waste B 2. Use Designated, Labeled Containers A->B C 3. Avoid Mixing with Incompatible Wastes B->C D 4. Seal Containers Tightly E 5. Store in a Cool, Dry, Well-Ventilated Area D->E F 6. Arrange for Professional Disposal G 7. Document Waste Transfer F->G

Caption: Workflow for the safe disposal of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione.

Detailed Steps:

  • Segregate Waste: Do not mix 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.

  • Use Designated, Labeled Containers: Place all waste, including empty containers and contaminated materials, in a clearly labeled, sealed container.[5][7] The label should include the chemical name and any relevant hazard warnings.

  • Avoid Mixing with Incompatible Wastes: Do not mix with strong oxidizing agents or acids.[8]

  • Seal Containers Tightly: Ensure that the waste container is tightly sealed to prevent leaks or spills.[1][9]

  • Store in a Cool, Dry, Well-Ventilated Area: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.[6][9]

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][5]

  • Document Waste Transfer: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company.

Chemical Inactivation and Environmental Considerations

While direct chemical neutralization in the lab is not recommended without specific protocols, understanding the chemical's stability can inform disposal strategies. Oxazolidinone structures can undergo hydrolysis, breaking down the heterocyclic ring.[10][11][12] This process can be influenced by pH.[13]

Environmental Fate:

  • Do Not Discharge to Drains: Under no circumstances should this chemical be disposed of down the drain.[5][14] It can be harmful to aquatic life.[3]

  • Biodegradability: Some oxazolidine compounds are biodegradable, but the specific biodegradability of this compound is unknown.[11] Therefore, it must be assumed to be environmentally persistent until data proves otherwise.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][5] Remove contaminated clothing.[7] Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do. Continue rinsing.[1][7] Seek immediate medical attention.[1][5]
Inhalation Move the person to fresh air.[1][5] If not breathing, give artificial respiration.[1] Seek medical attention.[5]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[5] Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE.[5] For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7] For large spills, contact your institution's EHS office immediately.[7]

Regulatory Compliance

Disposal of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione must be in accordance with all applicable federal, state, and local regulations.[15] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15]

Key Regulatory Considerations:

  • EPA Hazardous Waste Regulations (40 CFR Part 261): It is the generator's responsibility to determine if a waste is hazardous.[15]

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): Employers must provide information to their employees about the hazardous chemicals to which they are exposed.[1]

References

  • Angene Chemical. (2024, April 17).
  • Fisher Scientific. (2009, September 26).
  • CTI Water Treatment Solutions. (2023, September 28). SDS US.
  • Merck. (n.d.).
  • TCI Chemicals. (2025, June 3).
  • Fisher Scientific Company. (2021, December 24).
  • ThermoFisher. (2025, September 22).
  • Fluorochem Ltd. (2024, December 19).
  • Evonik. (2023, May 26).
  • Abd El-Kawy, M. M., Abd El-Sattar, O. I., Hegazy, M. A., & Eissa, M. S. (n.d.). Determination of the New Oxazolidinone Antibiotic. Journal of American Science.
  • Santos. (n.d.).
  • BenchChem. (2025). Comparative study on the biodegradability of different oxazolidine compounds.
  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF.
  • ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF.
  • Castrol. (2025, July 9).
  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289–1297.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (2016, February 1).
  • PharmWaste Technologies, Inc. (n.d.).
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.

Sources

Personal protective equipment for handling 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, functionalized heterocycles not as a mere compliance exercise, but as an applied chemical engineering challenge. When working with 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (CAS 1706429-36-8) [1], you are managing a molecule that presents a unique intersection of two distinct hazard profiles: the systemic reactivity of the oxazolidinedione core and the aggressive corrosivity of a secondary aliphatic amine.

To ensure absolute safety and operational continuity in your drug development workflows, this guide provides a mechanistic, self-validating framework for personal protective equipment (PPE) selection, handling, and disposal.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

Understanding the structural causality of a chemical's hazard is the first step in effective risk mitigation. 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione (MW: 172.18)[1] consists of two highly reactive moieties:

  • The Ethylamino Side Chain (Secondary Amine): Aliphatic secondary amines are highly basic and nucleophilic. Analogous compounds, such as 2-(ethylamino)ethanol, are classified as Category 1B skin corrosives 2[2]. Upon contact with the skin or eyes, the basic amine rapidly catalyzes the saponification of epidermal and corneal lipids, leading to irreversible tissue damage and chemical burns 3[3]. Furthermore, the volatility of the free base presents a severe inhalation risk, capable of causing respiratory tract burns and pulmonary edema 3[3].

  • The 1,3-Oxazolidine-2,4-dione Core: This heterocyclic scaffold is historically associated with systemic toxicity and central nervous system activity. It is classified as harmful if swallowed (Acute Toxicity Category 4) and acts as a severe respiratory and mucosal irritant 4[4].

Table 1: GHS Hazard Classifications & Exposure Thresholds (Analog-Extrapolated)
Hazard ClassGHS CategoryMechanistic Rationale
Skin Corrosion/Irritation Category 1BAmine-driven lipid saponification causes severe burns.
Serious Eye Damage Category 1High pH rapidly degrades corneal proteins.
Acute Toxicity (Oral/Dermal) Category 3 / 4Oxazolidinedione core induces systemic/CNS toxicity.
STOT (Single Exposure) Category 3Vaporization of the free base causes respiratory tract burns.

Mandatory PPE Specifications

Standard laboratory latex or thin nitrile gloves are insufficient for handling reactive secondary amines, as the solvent/amine can rapidly permeate the polymer matrix.

Table 2: PPE Specifications & Material Breakthrough Data
PPE ComponentRequired SpecificationBreakthrough TimeDegradation Rating
Hand Protection Butyl Rubber (0.3 mm) or Heavy-Duty Nitrile (0.5 mm)> 480 mins (Butyl)Excellent
Eye/Face Protection Indirect-vent chemical goggles + Polycarbonate Face ShieldN/AImpervious to splashes
Body Protection Tyvek® chemically resistant lab coat or apronN/AHigh resistance to amines
Respiratory NIOSH-approved respirator with ABEK (Amine/Organic) cartridgesN/ARequired if outside fume hood

Note: Natural Latex (< 10 mins breakthrough time) is strictly prohibited as it degrades rapidly upon contact with aliphatic amines.

Self-Validating Operational Protocol

To ensure trustworthiness in your workflow, every protocol must include a built-in validation step. Follow this step-by-step methodology for handling the compound:

Step 1: Environmental Preparation

  • Conduct all handling inside a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s. This mitigates the inhalation risk posed by the volatile ethylamino group.

  • Line the workspace with highly absorbent, chemically inert spill mats.

Step 2: Material Transfer

  • Don all mandatory PPE (Table 2).

  • Use anti-static, non-sparking spatulas (e.g., PTFE-coated) to transfer the compound. The basic nature of the amine can cause localized corrosion on standard stainless steel over time.

  • Keep the primary vessel sealed under an inert atmosphere (Nitrogen or Argon) when not actively transferring to prevent atmospheric moisture from interacting with the oxazolidinedione core.

Step 3: Protocol Execution & Self-Validation

  • Once the desired mass is transferred, immediately seal both the primary and secondary containers.

  • Validation Step: Wipe the exterior of the sealed primary vessel with a damp pH indicator swab. A color change indicating basicity (pH > 8) confirms microscopic amine contamination on the exterior, requiring immediate secondary decontamination with a dilute acidic wipe. If the swab remains neutral, the transfer was clean.

Spill Response and Disposal Plan

A spill of an ethylamino-oxazolidinedione derivative requires immediate, calculated action. Never use strong acids (like HCl) to neutralize the spill. The acid-base reaction with the secondary amine will be violently exothermic, potentially aerosolizing the toxic oxazolidinedione core into the laboratory atmosphere.

ChemicalSafetyWorkflow Start 1. Risk Assessment & Fume Hood Prep PPE 2. Don PPE: Butyl Gloves, Goggles, Shield Start->PPE Execute 3. Chemical Transfer & Processing PPE->Execute Spill Spill Detected? Execute->Spill Neutralize 4a. Neutralize Amine (Solid Citric Acid) Spill->Neutralize YES Decon 4b. Standard Workspace Decontamination Spill->Decon NO Validate 5a. Validate pH (pH 6-8) Before Collection Neutralize->Validate Dispose 6. Hazardous Waste Incineration Validate->Dispose Decon->Dispose

Operational workflow and spill response for reactive ethylamino-oxazolidinedione derivatives.

Step-by-Step Spill Remediation:
  • Evacuate & Assess: If the spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation of the free base vapors3[3]. Ensure respiratory PPE is donned before returning.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use sawdust, as amines can react with organic materials.

  • Controlled Neutralization: Carefully broadcast a mild solid acid , such as citric acid or sodium bisulfate, over the spill. This safely protonates the ethylamino group, converting the volatile, corrosive free base into a stable, non-volatile salt without generating excessive heat.

  • Collection & Disposal: Sweep the neutralized mixture using a non-sparking brush into a high-density polyethylene (HDPE) container. Label the container clearly as "Hazardous Waste: Corrosive Amine / Oxazolidinedione Derivative" and dispose of it via high-temperature incineration according to local environmental regulations.

References

  • Cole-Parmer. "Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%." Available at: [Link][3]

  • National Institutes of Health (NIH) / PubChem. "2,4-Oxazolidinedione | C3H3NO3 | CID 97389." Available at: [Link][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.